Saha-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
N'-hydroxy-N-[4-(hydroxymethyl)phenyl]octanediamide |
InChI |
InChI=1S/C15H22N2O4/c18-11-12-7-9-13(10-8-12)16-14(19)5-3-1-2-4-6-15(20)17-21/h7-10,18,21H,1-6,11H2,(H,16,19)(H,17,20) |
InChI Key |
ASNHHXCJSXFUNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)NC(=O)CCCCCCC(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
The Core of Epigenetic Modulation: A Technical Guide to SAHA-OH as a Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide serves as a technical resource on Suberanilohydroxamic acid (SAHA), also known as Vorinostat, and its derivative SAHA-OH, potent inhibitors of histone deacetylases (HDACs). It delves into their mechanism of action, impact on cellular signaling, and provides structured data and detailed experimental protocols for researchers in the field.
Introduction: Targeting the Epigenome
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression. They remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, generally repressing gene transcription.[1] In various cancers, HDACs are often dysregulated, contributing to tumor growth and proliferation.[1][2]
Suberanilohydroxamic acid (SAHA), commercially known as Vorinostat, is a pan-HDAC inhibitor, meaning it broadly targets both class I and class II HDAC enzymes.[1][3][4] It has received FDA approval for the treatment of cutaneous T-cell lymphoma.[3][5] this compound, a related compound, has been identified as a more selective inhibitor, particularly for HDAC6.[6] This guide will focus on the core mechanisms and experimental considerations of these influential molecules.
Mechanism of Action
The primary mechanism of action for SAHA and its analogs involves the direct inhibition of HDAC enzymes. The hydroxamic acid group in the SAHA molecule chelates the zinc ion (Zn²⁺) located in the catalytic active site of the HDAC enzyme. This binding event physically blocks the substrate from accessing the active site, thereby preventing the removal of acetyl groups.
The consequences of this inhibition are twofold:
-
Histone Hyperacetylation : Increased acetylation of histone tails neutralizes their positive charge, weakening their interaction with the negatively charged DNA backbone. This results in a more relaxed, open chromatin structure (euchromatin), making DNA more accessible to transcription factors and promoting the expression of previously silenced genes, such as tumor suppressor genes.[5][7]
-
Non-Histone Protein Acetylation : HDACs also target a multitude of non-histone proteins, including transcription factors and proteins involved in cell cycle regulation, DNA damage repair, and cell migration.[3][4] Inhibition by SAHA leads to the hyperacetylation of these proteins, altering their function and contributing to the inhibitor's anti-cancer effects.[3][5]
Quantitative Data: Inhibitory Profile
The inhibitory potency of SAHA and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
Table 1: IC50 Values of SAHA and Analogs against HDAC Isoforms
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Selectivity Profile | Reference(s) |
| SAHA | 33 ± 1 | 96 ± 10 | 20 ± 1 | 33 ± 3 | 540 ± 10 | Pan-inhibitor | [8] |
| SAHA | 96 ± 16 (µM) | - | 146 ± 12 (µM) | 74 ± 9 (µM) | - | Pan-inhibitor | [9] |
| This compound | - | - | - | 23 | - | Selective for HDAC6 | [6] |
| C5-benzyl SAHA | - | - | - | 270 | 380 | Dual HDAC6/8 selective | [8] |
Note: IC50 values can vary between studies due to different assay conditions.
Table 2: Effect of SAHA on Cancer Cell Viability
| Cell Line | Cancer Type | SAHA Concentration | Time (hours) | Effect | Reference(s) |
| LNCaP | Prostate Cancer | 2.5 µM | - | Complete growth suppression | [10] |
| T24 | Bladder Carcinoma | 7.5 µM | 24 | 20-fold induction of TBP-2 mRNA | [10] |
| RK33, RK45 | Larynx Cancer | 0.5 - 5 µM | 24 | Dose-dependent apoptosis | [11] |
| HL-60 | Acute Myeloid Leukemia | 2 µM | 12 - 48 | G0/G1 cell cycle arrest, apoptosis | [12] |
| DU145 | Prostate Cancer | 0 - 32 µM | 24 / 48 | Dose-dependent inhibition of proliferation | [13] |
| PC-3 | Prostate Cancer | 0 - 15 µM | 24 / 48 | Dose-dependent inhibition of proliferation | [13] |
| RMS cell lines | Rhabdomyosarcoma | 1 µM | 48 | Decreased BrdU incorporation | [5] |
Impact on Cellular Signaling Pathways
SAHA's influence extends beyond simple histone modification, impacting numerous signaling cascades critical for cell survival, proliferation, and death.
-
Cell Cycle Control : SAHA treatment leads to cell cycle arrest, often in the G1 phase.[12] This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors like p21Cip1 and p27Kip1 and the downregulation of proliferation-promoting proteins such as Cyclin D1.[5][11][14]
-
Apoptosis Induction : SAHA is a potent inducer of apoptosis in various cancer cell lines.[11][12] This can be triggered through the activation of DNA damage responses and the intrinsic apoptotic pathway, evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP).[5][12]
-
TGF-β Signaling : In the context of fibrosis, SAHA has been shown to inhibit the non-canonical (non-Smad) TGF-β signaling pathway. It suppresses the TGF-β2-induced phosphorylation of Akt and ERK while inducing the expression of PTEN, an upstream negative regulator of the PI3K/Akt pathway.[15]
-
MAPK/ERK Pathway : SAHA can induce apoptosis by inactivating the p44/42 MAPK (ERK) signaling pathway. It achieves this by downregulating the phosphorylation of Raf and its downstream target, ERK.[12]
-
Redox Homeostasis : SAHA modulates cellular redox balance by upregulating Thioredoxin-binding protein-2 (TBP-2), which in turn leads to a decrease in the levels of Thioredoxin (TRX).[10] This can increase reactive oxygen species, contributing to growth arrest.[10]
-
Metabolic Reprogramming : In models of sepsis, SAHA has been shown to suppress glycolysis by increasing the acetylation and inhibiting the activity of lactate dehydrogenase (LDHA), a key glycolytic enzyme.[2]
Key Experimental Protocols
This section provides standardized methodologies for assays commonly used to characterize the activity of this compound.
HDAC Inhibition Assay (Fluorometric)
This protocol is based on commercially available kits that measure the fluorescence generated from a deacetylated substrate.
-
Reagent Preparation : Prepare Assay Buffer, Fluorometric HDAC Substrate, and Lysine Developer solution according to the manufacturer's instructions.[16] Prepare a stock solution of this compound in DMSO and perform serial dilutions to create a range of test concentrations.
-
Reaction Setup : In a 96-well black plate, add the following to each well:
-
Initiate Reaction : Add the Fluorometric Substrate to each well to start the reaction.
-
Incubation : Incubate the plate at 37°C for 30-60 minutes.[16][17]
-
Stop and Develop : Add the Lysine Developer to each well to stop the deacetylation reaction and initiate fluorescence development.[16]
-
Second Incubation : Incubate at 37°C for an additional 15-30 minutes.[16]
-
Measurement : Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 370/450 nm).[16]
-
Data Analysis : Calculate the percent inhibition for each this compound concentration relative to the negative control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT/MTS)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[13][18]
-
Cell Seeding : Plate cells (e.g., 10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[18]
-
Treatment : Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[13]
-
Add Reagent :
-
Solubilization (MTT only) : For the MTT assay, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13] Shake the plate for 15 minutes.[19] The MTS formazan product is water-soluble and does not require this step.[19]
-
Measurement : Read the absorbance on a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
Western Blotting for Histone Acetylation
This protocol allows for the detection of changes in global histone acetylation levels.
-
Histone Extraction : Treat cells with this compound for the desired time. Harvest cells and isolate histone proteins using an acid extraction method or a commercial kit.[21][22] Determine protein concentration using a BCA assay.
-
Gel Electrophoresis : Separate 0.5-15 µg of histone extract on a 10% Bis-Tris or similar polyacrylamide gel.[21][22] Due to their small size, histones run quickly.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21][23] A wet transfer at 30V overnight or a semi-dry transfer for 30-90 minutes is recommended for small proteins like histones.[21][23]
-
Blocking : Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[21]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) diluted in blocking buffer.[24] A parallel blot should be run with an antibody against a total histone (e.g., anti-Histone H3) to serve as a loading control.[22]
-
Washing : Wash the membrane three times for 5-10 minutes each in TBST.[22]
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection : Wash the membrane again as in step 6. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the corresponding total histone band.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the specific genomic loci where histone acetylation is altered by this compound treatment.
-
Cross-linking : Treat cells with this compound. Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[25][26]
-
Cell Lysis and Chromatin Shearing : Harvest and lyse the cells. Shear the chromatin into fragments of 150-900 bp using sonication or enzymatic digestion (Micrococcal Nuclease).[25][27]
-
Immunoprecipitation :
-
Pre-clear the chromatin lysate with Protein A/G agarose beads.
-
Incubate the cleared lysate overnight at 4°C with an antibody specific for an acetylated histone (e.g., anti-acetyl-H3K9). A no-antibody or IgG control is essential.[28]
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.[28]
-
-
Washing : Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[25]
-
Elution and Reverse Cross-linking : Elute the complexes from the beads. Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt concentration.[26][28]
-
DNA Purification : Treat with RNase A and Proteinase K, then purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.[26][27]
-
Analysis : Analyze the purified DNA using quantitative PCR (qPCR) with primers designed for specific gene promoters of interest to quantify the enrichment of acetylated histones at those sites.
References
- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitor (SAHA) Reduces Mortality in an Endotoxemia Mouse Model by Suppressing Glycolysis [mdpi.com]
- 3. Discovery and development of SAHA as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Suberoylanilide Hydroxamic Acid (SAHA) Is a Driver Molecule of Neuroplasticity: Implication for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Structural Requirements of Histone Deacetylase Inhibitors: Suberoylanilide Hydroxamic Acid Analogues Modified at the C3 Position Display Isoform Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Histone deacetylase inhibitor SAHA induces inactivation of MAPK signaling and apoptosis in HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suberoylanilide hydroxamic acid (SAHA) inhibits transforming growth factor-beta 2-induced increases in aqueous humor outflow resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Histone western blot protocol | Abcam [abcam.com]
- 22. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Modification of Histones by Sugar β-N-Acetylglucosamine (GlcNAc) Occurs on Multiple Residues, Including Histone H3 Serine 10, and Is Cell Cycle-regulated - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 26. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]
- 27. protocols.io [protocols.io]
- 28. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Multifaceted Biological Functions of Saha-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor. Its hydroxylamic acid derivative, Saha-OH, has garnered significant attention in the scientific community for its selective biological activities. This technical guide provides an in-depth exploration of the core biological functions of this compound, with a focus on its mechanism of action, impact on critical signaling pathways, and its effects on cellular processes. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of molecular interactions to facilitate further research and drug development efforts.
Core Mechanism of Action: Selective HDAC Inhibition
This compound functions primarily as a selective inhibitor of Histone Deacetylase 6 (HDAC6), exhibiting a 10- to 47-fold greater selectivity for HDAC6 compared to other class I and II HDACs such as HDAC1, 2, 3, and 8.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. The inhibition of HDACs by this compound leads to the hyperacetylation of their protein substrates.
The mechanism of inhibition involves the hydroxamic acid moiety of this compound chelating the zinc ion within the active site of the HDAC enzyme, thereby blocking its catalytic activity. This leads to an accumulation of acetylated proteins, which in turn alters gene expression and modulates various cellular functions.[2]
Key Biological Functions and Signaling Pathways
The inhibition of HDACs by this compound triggers a cascade of downstream events, influencing key signaling pathways involved in cell survival, proliferation, and death.
Induction of Autophagy
This compound is a known inducer of autophagy, a cellular process of self-degradation of damaged organelles and proteins.[3][4] This is primarily achieved through the downregulation of the AKT-mTOR signaling pathway, a major suppressor of autophagy.[3] By inhibiting this pathway, this compound allows for the activation of the ULK1 complex, a critical initiator of autophagosome formation.[4][5]
Induction of Apoptosis
In addition to autophagy, this compound can induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells.[6] The apoptotic effects of this compound are multifaceted and can involve both intrinsic and extrinsic pathways. A key mechanism involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, this compound has been shown to induce the expression of cell cycle inhibitors like p21Cip1 and p27Kip1.[6]
Quantitative Data Summary
The inhibitory activity of this compound against various HDAC isoforms and its cytotoxic effects on different cancer cell lines are summarized below.
Table 1: IC50 Values of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | ~10 |
| HDAC3 | ~20 |
| HDAC6 | 23 |
| Data sourced from multiple studies.[1] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LX2 | Hepatic Stellate Cells | 2.5 |
| H292 | Lung Carcinoma | 5 (48h) |
| RK33 | Larynx Cancer | >5 |
| RK45 | Larynx Cancer | ~3 |
| Data sourced from multiple studies.[7][8] |
Detailed Experimental Protocols
HDAC Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound on HDAC enzymes.
Materials:
-
HDAC enzyme (e.g., recombinant human HDAC6)
-
This compound
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer.
-
In a 96-well plate, add the HDAC enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[9]
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using appropriate software.
Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[10]
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound or vehicle control to the cells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11][12]
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at approximately 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Histone Acetylation
This protocol details the detection of changes in histone acetylation in response to this compound treatment via Western blotting.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cultured cells with this compound at the desired concentration and for the specified time.
-
Lyse the cells using lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE. For histones, a higher percentage gel (e.g., 15%) is recommended.[13]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against the acetylated histone of interest overnight at 4°C.[15]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.[8]
Conclusion
This compound is a selective HDAC6 inhibitor with a range of biological functions that make it a compound of significant interest for therapeutic development. Its ability to induce both autophagy and apoptosis through the modulation of key signaling pathways highlights its potential as an anti-cancer and anti-inflammatory agent. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary tools to further investigate the therapeutic applications of this compound and to accelerate the translation of this promising molecule from the laboratory to the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase I/II Study of Suberoylanilide Hydroxamic Acid (SAHA) in Combination with Trastuzumab (Herceptin) in Patients with Advanced Metastatic and/or Local Chest Wall Recurrent HER2-Amplified Breast Cancer: A trial of the ECOG-ACRIN Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suberoylanilide hydroxamic acid (SAHA) causes tumor growth slowdown and triggers autophagy in glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suberoylanilide Hydroxamic Acid (SAHA) Is a Driver Molecule of Neuroplasticity: Implication for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism leading to SAHA-induced autophagy in tumor cells: evidence for a p53-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone western blot protocol | Abcam [abcam.com]
In Vitro Efficacy of Suberoylanilide Hydroxamic Acid (SAHA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent, reversible pan-histone deacetylase (HDAC) inhibitor.[1] It belongs to the hydroxamic acid class of compounds and was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] In vitro, SAHA has demonstrated a broad spectrum of antitumor activities, including the induction of cell cycle arrest, differentiation, and apoptosis in a wide variety of cancer cell lines.[3][4][5][6][7][8] This technical guide provides an in-depth overview of the in vitro studies of SAHA, focusing on its mechanism of action, effects on cellular processes, and the experimental protocols used for its evaluation.
Core Mechanism of Action
SAHA exerts its primary effect by inhibiting class I and II histone deacetylases.[9] HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[6] By binding to the zinc ion within the catalytic site of HDACs, SAHA blocks this deacetylase activity.[9][10] This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes like p21.[4][9][11] The altered expression of a small percentage of genes (<2%) is a key driver of the biological effects of SAHA, such as cell cycle arrest and apoptosis.[4][7]
Caption: Mechanism of SAHA as an HDAC inhibitor.
In Vitro Effects on Cancer Cells
Inhibition of Cell Proliferation
SAHA consistently demonstrates dose- and time-dependent inhibition of cell proliferation across a multitude of cancer cell lines. This anti-proliferative effect has been documented in hematological malignancies and solid tumors, including but not limited to, prostate, lung, breast, colon, pancreatic, and thyroid cancers.[1][5][8][12] The concentration required to achieve 50% inhibition of cell viability (IC50) varies depending on the cell line and the duration of exposure.
Table 1: IC50 Values of SAHA in Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference(s) |
| NCI-H460 | Large-Cell Lung Carcinoma | 24 | 43.23 | [1] |
| 48 | 4.07 | [1] | ||
| 72 | 1.21 | [1] | ||
| DU145 | Prostate Cancer | 48 | ~4.0 | [12] |
| PC-3 | Prostate Cancer | 48 | ~5.0 | [12] |
| LNCaP | Prostate Cancer | 120 | 2.5 - 7.5 | [5][8] |
| TSU-Pr1 | Prostate Cancer | 120 | 2.5 - 7.5 | [5][8] |
| RK33 | Larynx Cancer | 72 | ~1.13 | [2] |
| RK45 | Larynx Cancer | 72 | ~0.91 | [2] |
| 320 HSR | Colon Cancer | 72 | 5.0 | [13] |
| ARO | Anaplastic Thyroid Cancer | Not Specified | 0.13 - 0.5 | [14] |
| FRO | Anaplastic Thyroid Cancer | Not Specified | 0.13 - 0.5 | [14] |
| BHP 7-13 | Papillary Thyroid Cancer | Not Specified | 0.13 - 0.5 | [14] |
Induction of Cell Cycle Arrest
A primary mechanism behind SAHA's anti-proliferative activity is the induction of cell cycle arrest. The specific phase of arrest can vary between cell types. For instance, SAHA induces G1 arrest in some pancreatic and breast cancer cell lines, while it causes G2/M arrest in prostate and large-cell lung cancer cells.[1][12][15][16] This cell cycle blockade is often mediated by the upregulation of cyclin-dependent kinase inhibitors, most notably p21, and the downregulation of cyclins such as Cyclin A2 and Cyclin B.[2][12][16]
Table 2: Effect of SAHA on Cell Cycle Distribution
| Cell Line | Cancer Type | SAHA Conc. (µM) | Exposure Time (h) | Observed Effect | Key Proteins Modulated | Reference(s) |
| DU145 | Prostate Cancer | 1, 3, 9 | 48 | Dose-dependent G2/M arrest | Cyclin A2↓, Cyclin B↓ | [12] |
| PC-3 | Prostate Cancer | 0.5, 2, 8 | 48 | Dose-dependent G2/M arrest | Cyclin A2↓, Cyclin B↓ | [12] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | Accumulation in G1 then G2/M | Not Specified | [15] |
| BxPC-3 | Pancreatic Cancer | Not Specified | Not Specified | G1 arrest | p21↑ | [16] |
| COLO-357 | Pancreatic Cancer | Not Specified | Not Specified | G1 arrest | p21↑ | [16] |
| NCI-H460 | Large-Cell Lung Carcinoma | 2.5, 5 | 24 | Dose-dependent G2/M arrest | Not Specified | [1] |
| HL-60 | Acute Myeloid Leukemia | 2 | 12-48 | G0/G1 arrest | Not Specified | [17] |
| HepG2.2.15 | Hepatocellular Carcinoma | 2.5, 5 | 24 | Increase in G0/G1, Decrease in S phase | Not Specified | [18] |
Induction of Apoptosis
SAHA is a potent inducer of apoptosis in a wide range of cancer cells.[1][3][11][12][13] This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins such as survivin and Bcl-xL, activation of caspases (e.g., caspase-3), and subsequent cleavage of poly(ADP-ribose)polymerase (PARP).[11][13][17] In some cellular contexts, such as in chondrosarcoma cells, SAHA can also induce autophagy-associated cell death.[3]
Table 3: Pro-Apoptotic Effects of SAHA
| Cell Line | Cancer Type | SAHA Conc. (µM) | Exposure Time (h) | Apoptosis (%) / Observation | Reference(s) |
| NCI-H460 | Large-Cell Lung Carcinoma | 2.5, 5, 10 | 12 | 14.6% to 27.3% | [1] |
| DU145 | Prostate Cancer | 1, 3, 9 | 48 | Dose-dependent increase in apoptosis | [12] |
| PC-3 | Prostate Cancer | 0.5, 2, 8 | 48 | Dose-dependent increase in apoptosis | [12] |
| Hut78 | Cutaneous T-Cell Lymphoma | 1, 2.5, 5 | 48 | 5% to 54% | [11] |
| HH | Cutaneous T-Cell Lymphoma | 1, 2.5, 5 | 48 | 8% to 81% | [11] |
| 320 HSR | Colon Cancer | Various | 48 | Significant induction of apoptosis and sub-G1 arrest | [13] |
| HepG2.2.15 | Hepatocellular Carcinoma | 5 | 24 | Early apoptosis increased from 3.25% to 21.02% | [18] |
Modulation of Key Signaling Pathways
SAHA's influence extends to several critical intracellular signaling pathways that govern cell survival, proliferation, and death.
Akt/FOXO3a Pathway
In prostate cancer cells, SAHA has been shown to inhibit the activation of Akt, a key pro-survival kinase.[12] This inhibition leads to the activation of the downstream transcription factor FOXO3a.[12] Active FOXO3a translocates to the nucleus and promotes the expression of genes involved in apoptosis and cell cycle arrest.[12]
Caption: SAHA-mediated inhibition of the Akt/FOXO3a pathway.
MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK) pathway, particularly the Raf/MEK/ERK cascade, is another crucial pro-survival pathway often dysregulated in cancer. Studies in acute myeloid leukemia and large-cell lung carcinoma cells have demonstrated that SAHA can downregulate the phosphorylation of Raf and its downstream target ERK, leading to the inactivation of this pathway and contributing to apoptosis.[1][17]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suberoylanilide hydroxamic acid, an inhibitor of histone deacetylase, suppresses the growth of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 10. Vorinostat (SAHA) and Breast Cancer: An Overview [mdpi.com]
- 11. Selective induction of apoptosis by histone deacetylase inhibitor SAHA in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suberoylanilide hydroxamic acid induces apoptosis and sub-G1 arrest of 320 HSR colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces differentiation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces growth inhibition and enhances gemcitabine-induced cell death in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Histone deacetylase inhibitor SAHA induces inactivation of MAPK signaling and apoptosis in HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of SAHA on proliferation and apoptosis of hepatocellular carcinoma cells and hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Suberoylanilide Hydroxamic Acid (SAHA) on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor that has garnered significant attention in oncology for its ability to modulate gene expression and induce anti-tumor effects. A primary mechanism through which SAHA exerts its therapeutic potential is by inducing cell cycle arrest, thereby inhibiting the proliferation of cancer cells. This technical guide provides an in-depth analysis of the effects of SAHA on cell cycle progression. It summarizes key quantitative data, details experimental protocols for assessing these effects, and visualizes the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction
The eukaryotic cell cycle is a tightly regulated process that governs cell growth and division. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Key regulators of the cell cycle include cyclins and cyclin-dependent kinases (CDKs), which form complexes to drive the cell through its different phases. The activity of these complexes is in turn controlled by CDK inhibitors (CKIs) such as the p21 (WAF1/CIP1) and p27 (KIP1) proteins.[1]
SAHA is a pan-HDAC inhibitor that increases the acetylation of histones, leading to a more open chromatin structure and altered gene expression.[1][2] One of the critical consequences of SAHA treatment in cancer cells is the transcriptional upregulation of genes that negatively regulate cell cycle progression.[3][4] This guide will explore the molecular mechanisms and quantifiable effects of SAHA on the cell cycle machinery.
Quantitative Effects of SAHA on Cell Cycle Distribution
SAHA treatment leads to a significant redistribution of cells within the different phases of the cell cycle, with a predominant arrest in the G1 or G2/M phases, depending on the cancer cell type and experimental conditions. The following tables summarize the quantitative data from various studies on the effects of SAHA on cell cycle distribution in different cancer cell lines.
Table 1: Effect of SAHA on Cell Cycle Distribution in Various Cancer Cell Lines
| Cell Line | Cancer Type | SAHA Concentration (µM) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| HepG2.2.15 | Hepatocellular Carcinoma | 0 | 24 | 50.3 | 34.9 | 14.8 | [5] |
| 2.5 | 24 | 69.9 | 22.3 | 7.8 | [5] | ||
| 5 | 24 | 65.3 | 20.6 | 14.1 | [5] | ||
| KG-1 | Acute Myeloid Leukemia | 0 | 24 | 55.2 | 30.1 | 14.7 | [6] |
| 1 | 24 | 68.4 | 20.5 | 11.1 | [6] | ||
| 2 | 24 | 75.1 | 15.3 | 9.6 | [6] | ||
| 4 | 24 | 80.3 | 10.2 | 9.5 | [6] | ||
| 6 | 24 | 82.1 | 8.9 | 9.0 | [6] | ||
| DU145 | Prostate Cancer | 0 | 48 | ~60 | ~25 | ~15 | [7] |
| 5 | 48 | ~60 | ~10 | ~30 | [7] | ||
| PC-3 | Prostate Cancer | 0 | 48 | ~55 | ~30 | ~15 | [7] |
| 5 | 48 | ~55 | ~15 | ~30 | [7] | ||
| NCI-H460 | Lung Cancer | 0 | 24 | ~45 | ~35 | ~20 | [8] |
| 5 | 24 | ~40 | ~20 | ~40 | [8] | ||
| Calu-6 | Lung Cancer | 0 | 24 | ~50 | ~30 | ~20 | [8] |
| 5 | 24 | ~45 | ~15 | ~40 | [8] |
Note: Values are approximated from published graphs where exact percentages were not provided in tables.
Impact of SAHA on Key Cell Cycle Regulatory Proteins
SAHA-induced cell cycle arrest is mediated by the modulation of key regulatory proteins. The most consistently observed effects are the upregulation of the CDK inhibitors p21 and p27, and the downregulation of pro-proliferative proteins like Cyclin D1.
Table 2: Fold Change in Expression of Cell Cycle Regulatory Proteins Following SAHA Treatment
| Cell Line | Cancer Type | SAHA Concentration (µM) | Treatment Time (h) | Protein | Fold Change vs. Control | Reference |
| T24 | Bladder Carcinoma | 7.5 | 6 | p21 | ~3 | [4] |
| 7.5 | 15 | p21 | ~9 | [4] | ||
| 7.5 | 24 | p21 | ~6 | [4] | ||
| MCF-7 | Breast Cancer | 7.5 | 24 | p27 | ~3 | [1] |
| LNCaP | Prostate Cancer | 7.5 | 24 | p21 | ~1.3 | [1] |
| 7.5 | 24 | p27 | ~3 | [1] | ||
| RMS Cell Lines (various) | Rhabdomyosarcoma | 1 | 48 | p21 | Increased | [9] |
| 1 | 48 | p27 | Increased (in 3 of 5 lines) | [9] | ||
| 1 | 48 | Cyclin D1 | Decreased (in 3 of 5 lines) | [9] |
Note: Fold changes are as reported in the respective studies, some of which are qualitative ("Increased", "Decreased") rather than quantitative.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol outlines the steps for analyzing the DNA content of a cell population to determine their distribution in the different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest approximately 1-2 x 10^6 cells per sample. For adherent cells, trypsinize and collect the cells. For suspension cells, collect them directly.
-
Washing: Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells in 70% ethanol for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
Rehydration and Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel (typically ~610 nm).
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Proteins
This protocol describes the detection and quantification of specific cell cycle regulatory proteins from cell lysates.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-p27, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After SAHA treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clear the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Signaling Pathways Modulated by SAHA
SAHA-induced cell cycle arrest is a consequence of its ability to alter the expression of critical cell cycle regulatory genes. The primary mechanism involves the inhibition of HDACs, leading to histone hyperacetylation and a more accessible chromatin state at the promoter regions of specific genes.
Upregulation of p21 and p27
SAHA treatment consistently leads to the transcriptional upregulation of the CDK inhibitors p21 and p27.[1][3][4] Increased acetylation of histones H3 and H4 at the p21 promoter has been shown to be a direct consequence of SAHA treatment, leading to increased p21 mRNA and protein expression.[4] The induction of p21 and p27 is often independent of p53 status, which is a significant advantage for treating cancers with mutated or non-functional p53.[1] These CKIs then bind to and inhibit the activity of Cyclin E/CDK2 and Cyclin D/CDK4/6 complexes, thereby preventing the G1/S transition.
Downregulation of Cyclin D1
In several cancer cell types, SAHA has been shown to decrease the expression of Cyclin D1.[10] This can occur through multiple mechanisms, including transcriptional repression and decreased mRNA stability.[3][10] The reduction in Cyclin D1 levels further contributes to the inhibition of CDK4/6 activity and G1 arrest.
Involvement of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is a key signaling cascade that promotes cell proliferation. Some studies suggest that SAHA can modulate this pathway. For instance, in some contexts, sustained activation of the ERK pathway can lead to the induction of p21 and subsequent cell cycle arrest.[11] Conversely, other studies have shown that SAHA can inactivate the Raf/ERK pathway, contributing to its anti-proliferative effects.[5] The precise role of the MAPK/ERK pathway in SAHA-induced cell cycle arrest may be cell-type specific and warrants further investigation.
Conclusion
Suberoylanilide hydroxamic acid (SAHA) is a powerful modulator of cell cycle progression in cancer cells. Through its primary action as an HDAC inhibitor, SAHA alters the epigenetic landscape, leading to the upregulation of key cell cycle inhibitors like p21 and p27, and the downregulation of pro-proliferative factors such as Cyclin D1. These molecular changes culminate in cell cycle arrest, predominantly in the G1 or G2/M phase, thereby inhibiting tumor growth. The detailed protocols and summarized data presented in this guide provide a valuable resource for researchers and clinicians working to further understand and harness the therapeutic potential of SAHA and other HDAC inhibitors in cancer treatment. The elucidation of the complex signaling networks, including the MAPK/ERK pathway, will continue to be a critical area of research for optimizing the clinical application of these agents.
References
- 1. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of the anti-tumor activity of the histone deacetylase inhibitor, suberoylanilide hydroxamic acid (SAHA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suberoylanilide hydroxamic acid (SAHA) inhibits EGF-induced cell transformation via reduction of cyclin D1 mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of SAHA on proliferation and apoptosis of hepatocellular carcinoma cells and hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suberoylanilide hydroxamic acid (SAHA) inhibits EGF-induced cell transformation via reduction of cyclin D1 mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle arrest mediated by the MEK/mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Chromatin Remodeling: An In-depth Technical Guide to Saha-OH (Vorinostat)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Suberanilohydroxamic acid (Saha-OH), commercially known as Vorinostat. As a potent histone deacetylase (HDAC) inhibitor, Vorinostat has emerged as a pivotal molecule in epigenetic research and cancer therapeutics. This document delves into its mechanism of action, impact on chromatin remodeling pathways, and provides detailed experimental protocols for its study.
Introduction: The Epigenetic Frontier and HDAC Inhibition
The dynamic regulation of gene expression is fundamental to cellular function, and its dysregulation is a hallmark of many diseases, including cancer. Chromatin, the complex of DNA and proteins within the nucleus, is the primary substrate for this regulation. The accessibility of DNA for transcription is largely controlled by the post-translational modification of histone proteins. One of the key modifications is the acetylation of lysine residues on histone tails, a process dynamically balanced by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).
In many cancers, an imbalance in this equilibrium, often characterized by the overexpression or aberrant recruitment of HDACs, leads to histone hypoacetylation. This results in a condensed chromatin structure, repressing the transcription of critical genes such as tumor suppressors.[1] HDAC inhibitors, like Vorinostat, represent a therapeutic strategy to reverse this aberrant epigenetic state.
This compound (Vorinostat): Mechanism of Action
Vorinostat is a potent, orally active, pan-HDAC inhibitor, targeting class I, II, and IV HDACs.[2] Its mechanism of action centers on its hydroxamic acid group, which chelates the zinc ion essential for the catalytic activity of these HDACs.[3] By inhibiting HDACs, Vorinostat leads to the accumulation of acetylated histones, which in turn relaxes the chromatin structure. This "open" chromatin state allows for the transcription of previously silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[1]
The biological effects of Vorinostat extend beyond histone proteins. It also induces the acetylation of various non-histone proteins, including transcription factors like p53, which can further modulate gene expression and cellular pathways.[4][5]
Quantitative Data: In Vitro Efficacy of this compound
The inhibitory activity of Vorinostat has been quantified across various HDAC isoforms and cancer cell lines. The following tables summarize key IC50 values, providing a comparative view of its potency.
Table 1: this compound (Vorinostat) IC50 Values for HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 10 | [6] |
| HDAC3 | 20 | [6] |
| Class I & II | ~10 (cell-free) | [7] |
| HDAC6 | - | - |
| HDAC8 | - | - |
Table 2: this compound (Vorinostat) IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | [6] |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | [6] |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | [6] |
| MCF-7 | Breast Cancer | 0.75 | [6] |
| SW-982 | Synovial Sarcoma | 8.6 | [8] |
| SW-1353 | Chondrosarcoma | 2.0 | [8] |
| HCT116 | Colon Cancer | 0.67 | [5] |
Chromatin Remodeling and Downstream Signaling Pathways
The inhibition of HDACs by Vorinostat triggers a cascade of molecular events that ultimately lead to anti-tumor effects. These can be broadly categorized into the reactivation of silenced genes and the induction of apoptosis.
Gene Expression Reprogramming
By inducing histone hyperacetylation, Vorinostat alters the expression of a subset of genes, estimated to be around 2-5% of all expressed genes.[9] A key target is the cyclin-dependent kinase inhibitor p21 (CDKN1A), the upregulation of which leads to cell cycle arrest at the G1 and G2/M phases.[10][11]
Induction of Apoptosis
Vorinostat can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It has been shown to modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic proteins.[2] This shift in the Bcl-2 family balance can lead to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[12] Furthermore, Vorinostat can induce the cleavage of Bid, a pro-apoptotic BH3-only protein, in a caspase-independent manner, further amplifying the apoptotic signal.[10] In some cellular contexts, Vorinostat's pro-apoptotic effects are independent of p53.[9]
Caption: Mechanism of Action of this compound (Vorinostat).
Caption: Intrinsic Apoptotic Pathway Induced by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of Vorinostat.
In Vitro HDAC Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits for the colorimetric measurement of HDAC activity.
Materials:
-
HDAC Substrate [e.g., Boc-Lys(Ac)-pNA]
-
10X HDAC Assay Buffer
-
Lysine Developer
-
HDAC Inhibitor (e.g., Trichostatin A for control)
-
HeLa Nuclear Extract (or other HDAC source)
-
Deacetylated Standard [e.g., Boc-Lys-pNA]
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Assay Buffer Preparation: Dilute the 10X HDAC Assay Buffer to 1X with ddH2O.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Test Sample (e.g., nuclear extract): variable volume
-
Vorinostat (at desired concentrations) or control inhibitor
-
1X HDAC Assay Buffer to a final volume of 85 µL
-
For positive control, add 85 µL of 1X HDAC Assay Buffer.
-
For negative control, add 83 µL of 1X HDAC Assay Buffer and 2 µL of control inhibitor.
-
-
Substrate Addition: Add 10 µL of HDAC Substrate to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Developing: Add 5 µL of Lysine Developer to each well and incubate at 37°C for 15 minutes.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of HDAC activity for each Vorinostat concentration compared to the positive control.
Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
This protocol outlines the steps for performing ChIP to assess the levels of acetylated histones H3 and H4 at specific gene promoters.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
Antibodies against acetyl-Histone H3 and acetyl-Histone H4
-
Protein A/G magnetic beads
-
qPCR reagents
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to isolate nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in Nuclear Lysis Buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody (or IgG control) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a spin column.
-
qPCR Analysis: Use the purified DNA as a template for qPCR with primers specific to the promoter regions of interest (e.g., p21). Analyze the enrichment relative to the input control.
Western Blot for Histone Acetylation
This protocol describes the detection of global changes in acetylated histone H3 and H4 levels.
Materials:
-
RIPA Lysis Buffer with protease inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-H3, anti-acetyl-H4, anti-total H3/H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse Vorinostat-treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples in Laemmli buffer and separate them on a 15% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Quantitative RT-PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA levels of target genes like p21 and Bcl-2.
Materials:
-
TRIzol or other RNA extraction reagent
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers (e.g., for p21, Bcl-2, and a housekeeping gene like GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from Vorinostat-treated and control cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Set up the qPCR reactions in triplicate for each sample and primer set using a qPCR master mix.
-
qPCR Run: Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol.
-
Data Analysis: Determine the Ct values for each reaction and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Caption: A typical experimental workflow for studying this compound.
Clinical Applications and Pharmacodynamics
Vorinostat is approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL) in patients with progressive, persistent, or recurrent disease.[13] Clinical trials have demonstrated its efficacy in this indication.
Table 3: Summary of Key Clinical Trial Results for Vorinostat in CTCL
| Trial Phase | Number of Patients | Dosing Regimen | Overall Response Rate (%) | Reference |
| Phase II | 74 | 400 mg once daily | 29.7 | - |
| Phase IIb | 61 | 400 mg once daily | 24 | - |
Pharmacodynamic studies in clinical trials have shown that oral administration of Vorinostat leads to the accumulation of acetylated histones in peripheral blood mononuclear cells (PBMCs) and in tumor tissue, confirming target engagement in patients.[14]
Conclusion
This compound (Vorinostat) is a powerful tool for both basic research into chromatin biology and as a therapeutic agent in oncology. Its well-defined mechanism of action, involving the inhibition of HDACs and the subsequent reprogramming of gene expression and induction of apoptosis, provides a solid foundation for its continued investigation. The detailed experimental protocols provided in this guide are intended to facilitate further research into the multifaceted roles of Vorinostat and other HDAC inhibitors in health and disease. As our understanding of the epigenetic landscape of cancer deepens, the therapeutic potential of agents like Vorinostat is likely to expand, offering new hope for patients with a variety of malignancies.
References
- 1. cytochrome-c-fragment.com [cytochrome-c-fragment.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]
- 6. A physiologically-based pharmacokinetic and pharmacodynamic (PBPK/PD) model of the histone deacetylase (HDAC) inhibitor vorinostat for pediatric and adult patients and its application for dose specification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
- 9. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Pharmaceutical Insights: Vorinostat's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 14. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Research on Saha-OH Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available preliminary research on the toxicity of Saha-OH. Comprehensive preclinical toxicology data for this compound is limited in the public domain. The information presented herein is intended for research and informational purposes only and should not be considered a complete toxicological profile.
Introduction
This compound is a selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb HDAC enzyme. Unlike pan-HDAC inhibitors such as Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), which target multiple HDAC isoforms, the selectivity of this compound for HDAC6 suggests the potential for a more targeted therapeutic effect with a possibly improved safety profile. This guide provides a preliminary overview of the available toxicological data for this compound, supplemented with information on the broader class of selective HDAC6 inhibitors to provide context for potential toxicological considerations.
In Vitro Toxicity and Activity
Limited in vitro data is available for this compound, primarily focusing on its inhibitory activity and effects on specific cell types.
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Parameter | Value | Cell Line/System | Reference |
| HDAC6 IC50 | 23 nM | Enzyme Assay | [1] |
| HDAC1 IC50 | >10-fold higher than HDAC6 | Enzyme Assay | [1] |
| HDAC2 IC50 | >10-fold higher than HDAC6 | Enzyme Assay | [1] |
| HDAC3 IC50 | >10-fold higher than HDAC6 | Enzyme Assay | [1] |
| HDAC8 IC50 | >47-fold higher than HDAC6 | Enzyme Assay | [1] |
| Effect on Macrophages | Attenuates apoptosis | Bone Marrow-Derived Macrophages (BMMØs) | [1] |
| Effect on B cells | Attenuates cell death | B cells | [1] |
Experimental Protocol: In Vitro HDAC Inhibition Assay (General Methodology)
A typical in vitro HDAC inhibition assay involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic substrate are prepared in an assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Incubation: The HDAC enzyme, substrate, and this compound are incubated together to allow for the enzymatic reaction.
-
Signal Detection: A developer is added to stop the reaction and generate a fluorescent signal proportional to the enzyme activity.
-
Data Analysis: The fluorescence is measured, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
In Vivo Toxicity
Table 2: Summary of a Single-Dose In Vivo Study of this compound
| Species | Model | Dose & Route | Observed Effects | Reference |
| Mouse | LPS-induced endotoxemia | 50 mg/kg, intraperitoneal (once) | - Prevents splenic organ damage- Reduces plasma proinflammatory cytokine levels | [1] |
Experimental Protocol: In Vivo Endotoxemia Mouse Model (General Methodology)
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Endotoxemia: Lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal (i.p.) injection to induce a systemic inflammatory response.
-
Treatment: this compound (50 mg/kg) is administered via i.p. injection at a specified time relative to the LPS challenge.
-
Monitoring and Sample Collection: Animals are monitored for clinical signs of toxicity. At a predetermined endpoint, blood and organs (e.g., spleen) are collected for analysis of inflammatory cytokines and histopathology.
-
Data Analysis: Cytokine levels are measured using techniques like ELISA, and organ damage is assessed through histological examination.
Safety Profile of Selective HDAC6 Inhibitors (Analogues)
Due to the limited public data on this compound, examining the safety profile of other selective HDAC6 inhibitors that have progressed to clinical trials can provide valuable insights into the potential class-related toxicities. Ricolinostat (ACY-1215) is a well-studied selective HDAC6 inhibitor.
Commonly Reported Adverse Events for Selective HDAC6 Inhibitors (from clinical trials of analogues):
-
Gastrointestinal: Diarrhea, nausea, vomiting
-
Constitutional: Fatigue, asthenia
-
Hematological: Thrombocytopenia, anemia, neutropenia (generally reported as less severe than with pan-HDAC inhibitors)[2]
It is important to note that these are clinical observations for different, albeit related, compounds and may not be directly extrapolated to the preclinical toxicity profile of this compound.
Signaling Pathways Implicated in Toxicity and Efficacy
The mechanism of action of this compound and other HDAC6 inhibitors involves the modulation of various signaling pathways. While these pathways are often linked to therapeutic efficacy, their dysregulation could also contribute to toxicity.
HDAC6 has several non-histone substrates, and its inhibition primarily affects cytoplasmic proteins. Key substrates include α-tubulin and the chaperone protein Hsp90.
Inhibition of HDAC6 by this compound leads to the hyperacetylation of α-tubulin and Hsp90. Acetylation of α-tubulin affects microtubule dynamics, which can impact cell motility and intracellular transport. Hyperacetylation of Hsp90 can disrupt its chaperone function, leading to the degradation of client proteins, many of which are involved in cancer cell survival, thereby promoting apoptosis.
Gaps in Knowledge and Future Directions
The current publicly available data on this compound toxicity is insufficient for a comprehensive risk assessment. To advance the development of this compound, the following preclinical studies are essential:
-
Acute and Repeated-Dose Toxicity Studies: To determine the LD50, identify target organs of toxicity, and establish a No-Observed-Adverse-Effect Level (NOAEL). These studies should be conducted in at least one rodent and one non-rodent species.
-
Safety Pharmacology Studies: To assess the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Studies: A battery of in vitro and in vivo tests to evaluate the potential of this compound to induce mutations or chromosomal damage.
-
Carcinogenicity Studies: Long-term studies in animals to assess the carcinogenic potential of this compound, if warranted by the results of genotoxicity studies and the intended clinical use.
-
Pharmacokinetic and Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its relationship to toxicological findings.
Conclusion
This compound is a selective HDAC6 inhibitor with potential therapeutic applications. The currently available data suggests a targeted in vitro activity profile. However, a significant lack of comprehensive preclinical toxicology data prevents a thorough assessment of its safety profile. Further in-depth toxicological investigations are imperative to characterize the potential risks associated with this compound and to guide its future development as a therapeutic agent. Researchers and drug developers should proceed with a clear understanding of these data gaps and the necessity for rigorous preclinical safety evaluation.
References
Methodological & Application
Application Notes and Protocols for Saha-OH Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent inhibitor of histone deacetylases (HDACs) and is a key compound in epigenetic studies and cancer research.[1][2] By inhibiting HDAC activity, SAHA promotes the acetylation of histones and other proteins, leading to changes in chromatin structure and gene expression.[1][3] These alterations can induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines, making SAHA a valuable tool for investigating cancer biology and developing novel therapeutic strategies.[3][4][5] This document provides detailed protocols and application notes for the use of Saha-OH in cell culture experiments.
Mechanism of Action
SAHA primarily targets class I and class II HDACs, leading to an accumulation of acetylated histones.[1][2] This hyperacetylation results in a more open chromatin structure, allowing for the transcription of genes that are often silenced in cancer cells.[1] Key cellular processes affected by SAHA treatment include:
-
Cell Cycle Arrest: SAHA can induce cell cycle arrest at the G1/S or G2/M phase by modulating the expression of cell cycle regulatory proteins such as p21, cyclin D1, cyclin B1, and Cdc2.[3][6][7]
-
Apoptosis: The compound can trigger apoptosis through both intrinsic and extrinsic pathways by altering the expression of Bcl-2 family proteins, caspases, and other apoptosis-related molecules.[1][8]
-
Signaling Pathway Modulation: SAHA has been shown to impact multiple signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt/mTOR, MAPK/ERK, and JAK-STAT pathways.[6][8][9]
-
Autophagy: In some cell types, SAHA treatment can induce autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death.[7][10]
Quantitative Data Summary
The effective concentration of SAHA can vary significantly depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values and effective concentrations for various cell lines.
| Cell Line | Cancer Type | IC50 / Effective Concentration | Treatment Duration | Reference(s) |
| LNCaP, PC-3, TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 µM | Not Specified | [5][11] |
| MCF-7 | Breast Cancer | 0.75 µM (IC50) | Not Specified | [11] |
| MCF-7, LNCaP | Breast & Prostate Cancer | 7.5 µM (IC50) | 24 hours | |
| Multiple Myeloma (MM) | Multiple Myeloma | 1 µM | ≥ 8 hours | |
| A431 | Epidermoid Carcinoma | 2 µM | Not Specified | [9] |
| 5-8F | Nasopharyngeal Carcinoma | 6 µM | 24 hours | [12] |
| RK33, RK45 | Larynx Cancer | 0.5 - 5 µM | 24 hours | [13] |
| HepG2.2.15 | Hepatocellular Carcinoma | 2.5 - 5 µmol/L | 24 - 48 hours | [14] |
| Rhabdomyosarcoma (RMS) | Rhabdomyosarcoma | 1 µM | 48 hours | [15] |
| Ovarian Cancer (2774) | Ovarian Cancer | Not Specified | Not Specified | [16] |
Experimental Protocols
Preparation of SAHA Stock Solution
-
Reconstitution: SAHA is typically supplied as a powder. Dissolve it in dimethyl sulfoxide (DMSO) to create a stock solution of 10-20 mM.[7]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[11] The final DMSO concentration in the cell culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[7]
Cell Viability and Proliferation Assays (MTT Assay)
This protocol provides a general guideline for assessing the effect of SAHA on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[4]
-
SAHA Treatment: The following day, replace the medium with fresh medium containing various concentrations of SAHA (e.g., 0.5, 2.5, 5.0, 7.5, and 10.0 µM).[4] Include a vehicle control (DMSO) group.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Protein Expression
This protocol outlines the steps for analyzing changes in protein expression and phosphorylation following SAHA treatment.
-
Cell Lysis: After treating cells with SAHA for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., acetylated histones, p21, cleaved PARP, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry can be used to analyze the effects of SAHA on cell cycle distribution and apoptosis.
Cell Cycle Analysis:
-
Cell Collection: Harvest cells after SAHA treatment, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Collection: Harvest both adherent and floating cells after SAHA treatment and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Visualizations
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways affected by this compound treatment.
Experimental Workflow for this compound Treatment in Cell Culture
Caption: A typical experimental workflow for this compound treatment.
References
- 1. apexbt.com [apexbt.com]
- 2. stemcell.com [stemcell.com]
- 3. The Anti-Tumor Effects and Molecular Mechanisms of Suberoylanilide Hydroxamic Acid (SAHA) on the Aggressive Phenotypes of Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suberoylanilide hydroxamic acid, an inhibitor of histone deacetylase, suppresses the growth of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of SAHA on Regulation of Autophagic Cell Death in Tamoxifen-Resistant MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suberoylanilide hydroxamic acid (SAHA) causes tumor growth slowdown and triggers autophagy in glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of SAHA on proliferation and apoptosis of hepatocellular carcinoma cells and hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Dissection of Anti-tumor Activity of Histone Deacetylase Inhibitor SAHA in Nasopharyngeal Carcinoma Cells via Quantitative Phosphoproteomics [frontiersin.org]
Application Notes and Protocols for Saha-OH (Vorinostat) in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Saha-OH (Suberoylanilide hydroxamic acid, Vorinostat), a potent histone deacetylase (HDAC) inhibitor, in various mouse models. The provided protocols and data summaries are intended to guide researchers in designing and executing their own preclinical studies.
Summary of this compound Dosage and Administration in Mouse Models
This compound has been investigated in a multitude of mouse models for various diseases, primarily cancer, neurological disorders, and inflammatory conditions. The dosage, administration route, and treatment frequency of this compound can vary significantly depending on the specific disease model, the mouse strain, and the experimental endpoint. The following tables summarize the quantitative data from several key studies to facilitate easy comparison and aid in experimental design.
| Disease Model | Mouse Strain | This compound Dosage | Administration Route | Frequency | Key Findings |
| Prostate Cancer (CWR22 Xenograft) | Nude Mice | 25, 50, and 100 mg/kg/day | Not Specified | Daily | Significant suppression of tumor growth. 50 mg/kg/day resulted in a 97% reduction in mean final tumor volume.[1] |
| Ovarian Cancer | Nude Mice | 25-100 mg/kg/day | Intraperitoneal (IP) | Daily | In combination with paclitaxel, paclitaxel followed by this compound improved survival.[2] |
| Multiple Myeloma (SCID-hu model) | SCID Mice | 100 mg/kg | Intraperitoneal (IP) | 5 consecutive days/week | In combination with melphalan, markedly smaller tumors were observed.[3] |
| Malignant Rhabdoid Tumor Xenograft | Not Specified | 100 mg/kg | Intraperitoneal (IP) | Daily for 8 days or 5 consecutive days for 3 weeks | This compound alone had no significant effect on tumor growth, but enhanced the effect of radiotherapy.[4][5] |
| Polycythemia Vera (Jak2V617F knock-in) | Not Specified | Not Specified | Not Specified | Not Specified | Improved peripheral blood counts and attenuated splenomegaly.[6] |
| Alzheimer's Disease (hAβ-KI AD mice) | hAβ-KI AD mice | 0.18 mg/g and 0.36 mg/g in diet | Oral (in diet) | Daily for 14 days | Increased brain histone acetylation, reduced oxidative stress, and improved mitochondrial health.[7] |
| LPS-induced Endotoxemia/Sepsis | C57BL/6 mice | 50 mg/kg | Intraperitoneal (IP) | Single dose 1 or 2 hours after LPS injection | Significantly improved survival and attenuated inflammation.[8][9][10][11] |
| mRNA Lipoplex Delivery | BALB/c mice | 5 and 25 mg/kg | Intraperitoneal (IP) | Single dose | Investigated the effect on in vivo protein expression from transfected mRNA.[12] |
| Metastatic Bone Cancer | SCID/NCr mice | 100 mg/kg | Intraperitoneal (IP) | Daily | Reduced tumor growth at the metastatic bone site.[13] |
| Hearing Loss | Not Specified | 50, 100, and 150 mg/kg | Intraperitoneal (IP) | Single dose | Systemically delivered this compound penetrated the inner ear and increased histone acetylation.[14] |
| Multiple Myeloma (SP2/0 cell line) | BALB/c mice | 60 mg/kg/day | Intraperitoneal (IP) | 5 times a week for 3 weeks | Inhibition of tumor growth and prolongation of cell survival.[15] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Histone Deacetylase Inhibition
This compound exerts its primary effect by inhibiting histone deacetylases (HDACs). This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of various genes, including tumor suppressor genes.
Caption: Mechanism of this compound via HDAC inhibition.
General Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model is depicted below. This workflow can be adapted for other disease models.
Caption: Typical workflow for a mouse xenograft study.
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal Injection
Materials:
-
This compound (Vorinostat) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C for long-term storage.
-
-
Working Solution Preparation (prepare fresh daily):
-
For a final injection volume of 100 µL per 20 g mouse and a dose of 50 mg/kg, the final concentration of the working solution should be 10 mg/mL.
-
A common vehicle consists of DMSO, PEG400, and saline. A typical ratio is 10% DMSO, 40% PEG400, and 50% saline.
-
To prepare the working solution, first mix the required volume of the this compound stock solution with PEG400.
-
Then, add the saline to the mixture and vortex thoroughly to ensure a homogenous solution. The final concentration of DMSO in the vehicle should be kept low to minimize toxicity.
-
-
Administration:
-
Warm the working solution to room temperature before injection.
-
Gently restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.
-
Insert the needle at a 15-30 degree angle and inject the solution slowly. The maximum recommended volume for intraperitoneal injection in an adult mouse is typically less than 2-3 mL.[16]
-
Monitor the mouse for any signs of distress after the injection.
-
Protocol 2: Tumor Growth Inhibition Study in a Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
Calipers
-
This compound and vehicle solutions (prepared as in Protocol 1)
Procedure:
-
Cell Preparation:
-
Culture the cancer cells to 70-80% confluency.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).
-
-
Tumor Implantation:
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
Monitor the mice for tumor formation.
-
-
Treatment Initiation:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Begin administration of this compound or vehicle according to the desired dose and schedule.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the mice for any clinical signs of distress.
-
-
Study Endpoint:
-
The study can be terminated when the tumors in the control group reach a predetermined size, or based on other ethical considerations.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Protocol 3: Pharmacokinetic Study of this compound in Mice
Materials:
-
Mice (specify strain)
-
This compound formulation
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthesia
-
Tissue homogenization equipment
-
LC-MS/MS or other analytical instrumentation
Procedure:
-
Dosing:
-
Administer a single dose of this compound to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[17][18]
-
Blood can be collected via retro-orbital sinus, tail vein, or cardiac puncture (terminal).
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
At the terminal time point, collect tissues of interest (e.g., brain, tumor, liver) and flash-freeze or store appropriately.
-
-
Sample Analysis:
-
Extract this compound from the plasma/serum and tissue homogenates.
-
Quantify the concentration of this compound using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
-
These protocols provide a general framework. Researchers should optimize the specific parameters based on their experimental goals and in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. Suberoylanilide hydroxamic acid, an inhibitor of histone deacetylase, suppresses the growth of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vivo efficacy of the histone deacetylase inhibitor suberoylanilide hydroxamic acid in combination with radiotherapy in a malignant rhabdoid tumor mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo efficacy of the histone deacetylase inhibitor suberoylanilide hydroxamic acid in combination with radiotherapy in a malignant rhabdoid tumor mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of vorinostat in a murine model of polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-dose dietary vorinostat increases brain histone acetylation levels and reduces oxidative stress in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase Inhibitor (SAHA) Reduces Mortality in an Endotoxemia Mouse Model by Suppressing Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surviving lethal septic shock without fluid resuscitation in a rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histone Deacetylase Inhibitor (SAHA) Reduces Mortality in an Endotoxemia Mouse Model by Suppressing Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [Inhibitory Effect of Histone Deacetylase Inhibitor SAHA on Proliferation of Mouse Multiple Myeloma Cell Line SP2/0 in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cea.unizar.es [cea.unizar.es]
- 17. The Lack of Contribution of 7-Hydroxymitragynine to the Antinociceptive Effects of Mitragynine in Mice: A Pharmacokinetic and Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Lack of Contribution of 7-Hydroxymitragynine to the Antinociceptive Effects of Mitragynine in Mice: A Pharmacokinetic and Pharmacodynamic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Histone Acetylation Analysis Following SAHA Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone post-translational modifications (PTMs) are critical regulators of chromatin structure and gene expression.[1] The acetylation of lysine residues on the N-terminal tails of core histones is a dynamic and pivotal epigenetic mark, generally associated with a relaxed chromatin state and transcriptional activation. This process is balanced by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).[2]
Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent, small-molecule pan-inhibitor of class I and II HDACs.[2][3] By chelating the zinc ion in the HDAC active site, SAHA effectively blocks the removal of acetyl groups from histones and other proteins.[3][4] This leads to an accumulation of acetylated histones (hyperacetylation), which alters gene expression and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][5]
Analyzing changes in histone acetylation is therefore crucial for understanding the mechanism of action of HDAC inhibitors like SAHA. Western blotting is a widely used and effective technique to detect and quantify these changes in global histone acetylation levels. This document provides a detailed protocol for treating cells with SAHA, extracting histones, and performing a Western blot to measure the resulting changes in histone acetylation.
Mechanism of Action: SAHA-induced Histone Hyperacetylation
SAHA inhibits HDACs, preventing the removal of acetyl groups from histones. This shifts the enzymatic balance, leading to an accumulation of acetylated histones, which relaxes chromatin and facilitates gene transcription.
Caption: Mechanism of SAHA-mediated HDAC inhibition and histone hyperacetylation.
Experimental Protocol
This protocol outlines the steps from cell treatment to Western blot analysis for detecting histone acetylation changes.
Cell Culture and SAHA Treatment
The optimal concentration and duration of SAHA treatment can be cell-type dependent. A dose-response and time-course experiment is recommended to determine the ideal conditions.
-
Materials:
-
Cell line of interest (e.g., MCF7, HeLa, HepG2)
-
Complete cell culture medium
-
SAHA (Vorinostat) stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
-
-
Procedure:
-
Seed cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of SAHA (e.g., 0.5, 1, 2.5, 5, 10 µM). A concentration of 1-5 µM is often effective.[4][6][7]
-
Prepare a vehicle control by treating cells with the same volume of DMSO used for the highest SAHA concentration.
-
Incubate the cells for a desired period. A significant increase in histone acetylation is typically observed after 6 to 24 hours of treatment.[7][8]
-
After incubation, proceed immediately to histone extraction.
-
Histone Extraction (Acid Extraction Method)
This method efficiently isolates histone proteins from other cellular components.[9]
-
Materials:
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1x protease inhibitor cocktail.
-
0.2 N Hydrochloric Acid (HCl)
-
1 M Tris-HCl, pH 8.0
-
Microcentrifuge and refrigerated centrifuge
-
-
Procedure:
-
Wash cells twice with ice-cold PBS.
-
Scrape and collect cells into a pre-chilled microcentrifuge tube. Pellet cells by centrifuging at 2000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in TEB and lyse on a rotator for 10 minutes at 4°C to release the nuclei.[9]
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.[9]
-
Wash the nuclear pellet with TEB and centrifuge again.
-
Resuspend the washed nuclear pellet in 0.2 N HCl and incubate on a rotator overnight at 4°C to extract histones.[9]
-
Centrifuge at 6,500 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the histone proteins.
-
Neutralize the acid by adding 1 M Tris-HCl, pH 8.0 at 1/10th of the supernatant volume. Store samples at -80°C.
-
Protein Quantification
-
Procedure:
-
Determine the protein concentration of the histone extracts using a Bradford or Coomassie-based protein assay. Acidic histone extracts can interfere with BCA assays.
-
Normalize all samples to the same concentration using deionized water or a compatible buffer.
-
SDS-PAGE and Western Blotting
Histones are small proteins (11-21 kDa), so the protocol should be optimized for their resolution and transfer.
-
Materials:
-
SDS-PAGE gels (12% or 15% Bis-Tris gels are recommended)
-
LDS sample buffer with a reducing agent (e.g., DTT)
-
PVDF membrane (0.2 µm pore size is ideal for small proteins)
-
Transfer buffer (e.g., Towbin buffer with 20% methanol)
-
Blocking buffer (5% non-fat milk or 5% BSA in TBST)
-
Primary and secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
ECL detection reagents
-
-
Procedure:
-
Sample Preparation: Mix 3-10 µg of histone extract with LDS sample buffer. Heat at 95°C for 5 minutes.[10][11]
-
Electrophoresis: Load samples onto the gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer at 30V for 70-90 minutes is effective for small histone proteins.[11]
-
Blocking: After transfer, verify protein loading with Ponceau S staining. Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the signal of the acetylated histone to the corresponding total histone loading control.
-
Experimental Workflow
The following diagram provides a visual overview of the entire Western blot protocol for analyzing SAHA-induced histone acetylation.
Caption: Workflow for Western blot analysis of histone acetylation after SAHA treatment.
Expected Results and Data Presentation
Treatment with SAHA is expected to cause a dose- and time-dependent increase in the acetylation of various histone lysine residues.[6][15] The table below summarizes quantitative findings from different studies, demonstrating the effect of SAHA on histone acetylation in various cancer cell lines.
| Cell Line | SAHA Concentration | Treatment Time | Histone Mark | Observed Change in Acetylation | Reference |
| MCF7 (Breast Cancer) | 10 µM | 24 hours | H2A.Z (singly acetylated) | 2.7-fold increase | [4] |
| MCF7 (Breast Cancer) | 10 µM | 24 hours | H2A.Z (doubly acetylated) | 13.0-fold increase | [4] |
| MCF7 (Breast Cancer) | 10 µM | 24 hours | H2A.Z (triply acetylated) | 27.2-fold increase | [4] |
| Kasumi-1 (Leukemia) | 1 µM | 6-24 hours | H3 (K9, K27) | Peak acetylation observed | [7] |
| Kasumi-1 (Leukemia) | 1 µM | 6 hours | H4 at IL-3 promoter | Increased acetylation | [7] |
| HepG2 (Liver Cancer) | 6 µM & 12 µM | 48 hours | Pan-acetyl-H4 (acH4) | Significant increase | [14] |
| HepG2 (Liver Cancer) | 1 µM | 48 hours | Acetyl-H4K5 | Significant increase | [14] |
| SCC-25, MCF7, TK6 | 0.5 µM - 1.0 µM | 24 hours | Acetyl-H4 | Gradual increase | [6] |
Conclusion
This protocol provides a robust framework for assessing the biological activity of the HDAC inhibitor SAHA by measuring its effect on global histone acetylation. A successful experiment will demonstrate a clear increase in the signal for acetylated histones in SAHA-treated samples compared to vehicle controls, when normalized to a total histone loading control. This assay is fundamental for preclinical studies of HDAC inhibitors, aiding in the determination of effective concentrations, mechanisms of action, and pharmacodynamic responses in various cellular models.
References
- 1. Quantification of SAHA-Dependent Changes in Histone Modifications Using Data-Independent Acquisition Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorinostat - Wikipedia [en.wikipedia.org]
- 4. Quantification of SAHA-Dependent Changes in Histone Modifications Using Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAHA modification of chromatin architecture affects DNA break formation and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time- and residue-specific differences in histone acetylation induced by VPA and SAHA in AML1/ETO-positive leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suberoylanilide hydroxamic acid induces limited changes in the transcriptome of primary CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
- 11. Histone western blot protocol | Abcam [abcam.com]
- 12. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetyl-Histone H3 (Lys9/Lys14) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with Saha-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoylanilide hydroxamic acid (Saha-OH), also known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor that has garnered significant attention in cancer research and drug development. By inhibiting both class I and II HDACs, this compound induces hyperacetylation of histone and non-histone proteins, leading to the modulation of gene expression, cell cycle arrest, and apoptosis in cancer cells.[1][2] These characteristics make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel anti-cancer agents and elucidating cellular pathways.
These application notes provide detailed protocols for biochemical and cell-based HTS assays using this compound as a reference compound. The included data summaries and workflow diagrams are intended to guide researchers in designing and executing robust screening experiments.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of HDACs. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene transcription.[1][2] Key signaling pathways affected by this compound include:
-
p53 and p21 Pathway: In many cancer cells, this compound treatment leads to the stabilization and activation of the tumor suppressor protein p53. This, in turn, induces the expression of the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest at the G1/S and G2/M phases.[3][4]
-
Apoptosis Induction: this compound can trigger apoptosis through both intrinsic and extrinsic pathways. This involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) protein expression.[5]
-
TGF-β Signaling: In certain cellular contexts, this compound has been shown to modulate the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and fibrosis.
A simplified representation of the p53/p21 signaling pathway modulated by this compound is depicted below:
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various HDAC isoforms and its cytotoxic effects on different cancer cell lines. This data can serve as a reference for designing HTS experiments and interpreting results.
Table 1: this compound Inhibitory Activity against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 31 |
| HDAC2 | 43 |
| HDAC3 | 26 |
| HDAC4 | 1900 |
| HDAC5 | 1600 |
| HDAC6 | 10 |
| HDAC7 | 1100 |
| HDAC8 | 310 |
| HDAC10 | 120 |
Note: IC50 values can vary depending on the assay conditions and substrate used.
Table 2: this compound Cytotoxicity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | ~2.5 |
| HEK293T | Embryonic Kidney | ~5.0 |
| A549 | Lung Carcinoma | 1.89 ± 0.08 |
| RPMI 8226 | Multiple Myeloma | 0.63 ± 0.05 |
| HepG2 | Hepatocellular Carcinoma | 2.31 ± 0.06 |
| KELLY | Neuroblastoma | ~1.5 |
| SH-SY5Y | Neuroblastoma | ~2.0 |
| MDA-MB-231 | Breast Cancer | ~3.0 |
| MCF-7 | Breast Cancer | ~4.5 |
| HCT116 | Colorectal Carcinoma | ~2.0 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro and can vary based on the cell line and assay duration.[6]
Experimental Protocols
This section provides detailed protocols for a biochemical and a cell-based HTS assay to screen for HDAC inhibitors using this compound as a positive control.
Protocol 1: Biochemical Fluorogenic HDAC Activity Assay (HTS)
This protocol describes a homogenous, two-step fluorogenic assay suitable for HTS to measure the activity of HDAC enzymes.[7]
Workflow Diagram:
Materials:
-
384-well, black, flat-bottom plates
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, or HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
This compound (positive control)
-
DMSO (vehicle control)
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with fluorescence detection capabilities (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of test compounds and this compound in DMSO.
-
Using an automated liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well plate.
-
Dispense 100 nL of DMSO into the control wells (negative and positive controls).
-
-
HDAC Enzyme Addition:
-
Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer.
-
Add 10 µL of the diluted enzyme solution to all wells except the "no enzyme" control wells. Add 10 µL of assay buffer to the "no enzyme" wells.
-
-
Substrate Addition:
-
Dilute the fluorogenic HDAC substrate in HDAC Assay Buffer.
-
Add 5 µL of the substrate solution to all wells. The final reaction volume should be approximately 15 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Developer Addition:
-
Prepare the developer solution containing trypsin and a stop solution (e.g., Trichostatin A).
-
Add 15 µL of the developer solution to all wells to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
-
Second Incubation:
-
Incubate the plate at room temperature for 20 minutes to allow for the cleavage of the deacetylated substrate by trypsin.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a plate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (this compound) and negative (DMSO) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based High-Throughput Apoptosis Assay
This protocol outlines a cell-based HTS assay to identify compounds that induce apoptosis in cancer cells, using a caspase-3/7 activation reporter.
Workflow Diagram:
Materials:
-
384-well, white, clear-bottom tissue culture-treated plates
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay Reagent
-
This compound (positive control)
-
DMSO (vehicle control)
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 384-well plates at a density of 1,000-5,000 cells per well in 30 µL of complete medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and this compound in the appropriate medium.
-
Add 10 µL of the compound solutions to the respective wells. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of medium with DMSO to the control wells.
-
-
Incubation:
-
Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line and compound library.
-
-
Caspase-Glo® 3/7 Reagent Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 40 µL of the reagent to each well.
-
-
Second Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Reading:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold change in luminescence for each well relative to the vehicle control.
-
Identify "hits" as compounds that induce a significant increase in caspase-3/7 activity.
-
For active compounds, determine the EC50 value by plotting the fold change in luminescence versus the log of the compound concentration.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive resource for researchers interested in utilizing this compound in high-throughput screening campaigns. By leveraging these methodologies, scientists can effectively screen for novel HDAC inhibitors, investigate the cellular mechanisms of action of small molecules, and ultimately contribute to the development of new cancer therapeutics. The provided diagrams offer a visual guide to the underlying biological pathways and experimental workflows, facilitating a deeper understanding of the screening process.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 4. PubChem's BioAssay Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and advancements in high-throughput screening strategies for cancer therapeutics [accscience.com]
- 6. researchgate.net [researchgate.net]
- 7. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral Transduction and SAHA-OH Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lentiviral vectors for gene delivery in combination with Suberoylanilide Hydroxamic Acid (SAHA-OH), also known as Vorinostat. This compound is a potent histone deacetylase (HDAC) inhibitor that can modulate gene expression and influence the efficiency of lentiviral transduction. This document offers detailed protocols for lentivirus production, cell transduction, and this compound treatment, along with data presentation and visualizations to aid in experimental design and execution.
Introduction
Lentiviral vectors are a powerful tool for gene delivery to a wide range of cell types, including both dividing and non-dividing cells, due to their ability to integrate into the host genome, leading to stable, long-term transgene expression.[1][2] this compound is an HDAC inhibitor that has been shown to induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines by altering gene expression.[3][4] The combination of these two powerful tools offers researchers the ability to not only introduce new genetic material but also to modulate the epigenetic landscape of the target cells, potentially enhancing transgene expression or studying the interplay between gene delivery and epigenetic regulation.[5][6]
Data Presentation
Table 1: this compound (Vorinostat) In Vitro Efficacy
| Parameter | Cell Line(s) | Concentration Range | Effect | Reference(s) |
| HDAC Inhibition (IC50) | - | 10-23 nM | Inhibition of HDAC1, HDAC3, and HDAC6 | [7][8] |
| Cell Proliferation (IC50) | MCF-7 | 0.75 µM | Inhibition of cell proliferation | [8] |
| LNCaP, PC-3, TSU-Pr1 | 2.5-7.5 µM | Inhibition of cell growth | [8] | |
| Apoptosis Induction | Multiple Myeloma (MM) cells | ≥ 1 µM (for 8+ hours) | Irreversible induction of apoptosis | [8] |
| Chronic Lymphocytic Leukemia (CLL) | 1-20 µM | Increased apoptosis | [9] | |
| Gene Expression Modulation | Resting CD4+ T cells | 0.34-10 µM | Dose-responsive up and downregulation of numerous genes | [10] |
| Tamoxifen-Resistant MCF-7 | Submicromolar | Increased acetylated H3 and H4 | [11] |
Table 2: Lentiviral Transduction Parameters
| Parameter | Typical Range | Notes | Reference(s) |
| Multiplicity of Infection (MOI) | 1-100 | Cell line dependent; a range should be tested initially. | [12][13] |
| Polybrene/Hexadimethrine Bromide | 8-10 µg/mL | Enhances transduction efficiency for most cell types. | [12][14][15] |
| Transduction Time | 4-72 hours | Can be optimized to minimize toxicity. | [12][14][15] |
| Transduction Efficiency | 70-97% | Highly dependent on cell type, vector, and protocol. | [16][17] |
Experimental Protocols
Protocol 1: Lentivirus Production in 293T Cells
This protocol describes the generation of lentiviral particles using a transient transfection of 293T cells.
Materials:
-
293T packaging cells[18]
-
DMEM with 10% Fetal Bovine Serum (FBS)[19]
-
Lentiviral transfer plasmid (containing your gene of interest)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)[13]
-
Transfection reagent (e.g., PEI or Calcium Phosphate)[13][18]
-
Opti-MEM or equivalent serum-free medium[18]
-
0.45 µm filter
Procedure:
-
Cell Seeding: Two days prior to transfection, seed 1.3–1.5 x 10^6 293T cells in a 10 cm dish with 10 mL of DMEM supplemented with 10% FBS. Ensure cells are 70-80% confluent at the time of transfection.[19]
-
Plasmid Preparation: Prepare a mix of the transfer plasmid and packaging plasmids. For a 10 cm dish, a common ratio is 4 µg of transfer plasmid, 3 µg of psPAX2, and 1 µg of pMD2.G.
-
Transfection:
-
PEI Method: Dilute the plasmid mix in 500 µL of Opti-MEM. In a separate tube, dilute PEI in 500 µL of Opti-MEM (a common DNA:PEI ratio is 1:3). Add the diluted PEI to the diluted DNA, mix gently, and incubate for 10-15 minutes at room temperature. Add the mixture dropwise to the 293T cells.[18]
-
Calcium Phosphate Method: Follow a standard calcium phosphate transfection protocol.[13]
-
-
Incubation: Incubate the cells at 37°C with 5% CO2.
-
Harvesting: 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filtering and Storage: Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral supernatant can be used directly or concentrated. For long-term storage, aliquot and store at -80°C. Avoid multiple freeze-thaw cycles.[19]
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the steps for infecting target cells with the produced lentivirus.
Materials:
-
Target cells
-
Complete culture medium for the target cells
-
Lentiviral supernatant
-
Polybrene or Hexadimethrine Bromide[14]
-
96-well or 6-well plates
Procedure:
-
Cell Seeding: The day before transduction, seed target cells in a 96-well or 6-well plate to be 70-80% confluent at the time of infection.[14]
-
Preparation of Transduction Medium: On the day of transduction, prepare fresh culture medium containing Polybrene at a final concentration of 8-10 µg/mL.[12][15] Note that some cell types are sensitive to Polybrene.[14]
-
Transduction:
-
Remove the old medium from the cells.
-
Add the appropriate volume of lentiviral supernatant to the transduction medium. The amount of virus to add will depend on the desired Multiplicity of Infection (MOI). It is recommended to test a range of MOIs when transducing a new cell line.[12][14]
-
Add the virus-containing medium to the cells.
-
-
Incubation: Incubate the cells for 18-72 hours at 37°C with 5% CO2. The incubation time can be optimized to reduce toxicity.[14][15]
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh, complete culture medium.[12]
-
Selection (Optional): If the lentiviral vector contains a selection marker (e.g., puromycin resistance), begin antibiotic selection 48-72 hours post-transduction.[12][20]
Protocol 3: this compound Treatment of Transduced Cells
This protocol describes how to treat the lentivirally transduced cells with this compound.
Materials:
-
Lentivirally transduced cells
-
This compound (Vorinostat) stock solution (dissolved in DMSO)[4]
-
Complete culture medium
Procedure:
-
This compound Preparation: Prepare a working solution of this compound in complete culture medium from the stock solution. The final concentration will depend on the experimental goals, but a typical range is 1-10 µM.[4]
-
Treatment:
-
Remove the culture medium from the transduced cells.
-
Add the medium containing the desired concentration of this compound.
-
-
Incubation: Incubate the cells for the desired treatment duration. A common timeframe is 2-24 hours.[4]
-
Analysis: Following treatment, cells can be harvested for downstream analysis, such as gene expression analysis (qRT-PCR, Western blot), cell viability assays (MTT, trypan blue), or apoptosis assays (Annexin V staining).[3][21]
Visualizations
Caption: Workflow for lentivirus production.
Caption: Combined lentiviral transduction and this compound treatment workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Production and titration of lentiviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor and chemotherapeutic agent suberoylanilide hydroxamic acid (SAHA) induces a cell-death pathway characterized by cleavage of Bid and production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 5. Histone deacetylase inhibition activates transgene expression from integration-defective lentiviral vectors in dividing and non-dividing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibition Activates Transgene Expression from Integration-Defective Lentiviral Vectors in Dividing and Non-Dividing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Dose-Responsive Gene Expression in Suberoylanilide Hydroxamic Acid (SAHA) Treated Resting CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism of SAHA on Regulation of Autophagic Cell Death in Tamoxifen-Resistant MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 13. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. レンチウイルス形質導入(トランスダクション)プロトコル [sigmaaldrich.com]
- 15. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 16. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. addgene.org [addgene.org]
- 19. genecopoeia.com [genecopoeia.com]
- 20. addgene.org [addgene.org]
- 21. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Saha-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor that has garnered significant interest in cancer therapy.[1][2] By inhibiting HDACs, SAHA alters chromatin structure and gene expression, leading to cell cycle arrest, differentiation, and apoptosis in various cancer cells.[1][3] This document provides detailed application notes and protocols for analyzing the cellular effects of Saha-OH treatment using flow cytometry, a powerful technique for single-cell analysis. The focus is on assessing cell cycle progression and apoptosis, two key outcomes of SAHA treatment.[4][5]
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells (DU145 & PC-3) after 48h Treatment
| Cell Line | This compound (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| DU145 | 0 | 65.1 ± 2.3 | 20.3 ± 1.5 | 14.6 ± 1.1 |
| 1 | 58.2 ± 2.1 | 21.5 ± 1.7 | 20.3 ± 1.8 | |
| 3 | 45.7 ± 1.9 | 23.1 ± 1.6 | 31.2 ± 2.5* | |
| 9 | 38.4 ± 2.8 | 21.9 ± 2.0 | 39.7 ± 3.1 | |
| PC-3 | 0 | 70.2 ± 2.5 | 15.4 ± 1.2 | 14.4 ± 1.0 |
| 0.5 | 65.3 ± 2.8 | 16.8 ± 1.4 | 17.9 ± 1.5 | |
| 2 | 52.1 ± 3.1 | 18.2 ± 1.9 | 29.7 ± 2.4 | |
| 8 | 41.5 ± 3.5 | 17.9 ± 2.2 | 40.6 ± 3.3** |
Data presented as mean ± standard deviation. Statistical significance compared to control: * P<0.05, ** P<0.01.[4][6] Data is derived from studies on prostate cancer cell lines and indicates a dose-dependent increase in the G2/M phase population, suggesting a G2/M cell cycle arrest.[4][5][7]
Table 2: Induction of Apoptosis by this compound in Prostate Cancer Cells (DU145 & PC-3) after 48h Treatment
| Cell Line | This compound (µM) | % Apoptotic Cells (Annexin V+) |
| DU145 | 0 | 2.5 ± 0.5 |
| 1 | 5.8 ± 0.9 | |
| 3 | 12.4 ± 1.3 | |
| 9 | 18.4 ± 1.8 | |
| PC-3 | 0 | 3.1 ± 0.6 |
| 0.5 | 7.2 ± 1.1* | |
| 2 | 19.8 ± 2.2 | |
| 8 | 26.7 ± 2.5 |
Data presented as mean ± standard deviation. Statistical significance compared to control: * P<0.05, ** P<0.01.[4] The data shows a dose-dependent increase in the percentage of apoptotic cells following SAHA treatment, as determined by Annexin V-FITC/PI staining.[4][5]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., DU145, PC-3, MCF-7) in 6-well plates at a density that allows for logarithmic growth during the treatment period.[8]
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and dilute it to the desired final concentrations in fresh cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (DMSO).[8]
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[4][7]
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the collected cells twice with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 2 hours at -20°C for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the appropriate laser and filters for PI detection (e.g., excitation at 488 nm, emission at ~617 nm).[6] Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Harvesting: Collect both floating and adherent cells as described in Protocol 2.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[8]
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8][9]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[9] Use the appropriate lasers and filters for FITC (e.g., excitation at 488 nm, emission at ~530 nm) and PI (e.g., excitation at 488 nm, emission at ~617 nm).
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Caption: Experimental workflow for flow cytometry analysis of this compound treated cells.
Caption: Signaling pathway of this compound inducing cell cycle arrest and apoptosis.
References
- 1. pnas.org [pnas.org]
- 2. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 3. pnas.org [pnas.org]
- 4. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Protein Expression with Suberoylanilide Hydroxamic Acid (SAHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoylanilide hydroxamic acid (SAHA), clinically known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor.[1] It is a well-characterized compound used in cancer therapy and extensively in research to modulate gene and subsequent protein expression.[1][2] By inhibiting HDAC enzymes, SAHA alters the chromatin structure, leading to a state that is more permissive for transcription, thereby inducing or repressing the expression of a subset of genes. These application notes provide detailed information and protocols for utilizing SAHA to induce protein expression in a laboratory setting.
A note on nomenclature: While the user requested information on "Saha-OH," the vast majority of scientific literature refers to this compound as SAHA or Vorinostat. A specific molecule designated "this compound" is described as a selective HDAC6 inhibitor, but the broader and more common application for general protein expression induction is associated with SAHA (Vorinostat). This document will proceed with the data available for SAHA.
Mechanism of Action
SAHA exerts its biological effects primarily by inhibiting both class I and class II histone deacetylases.[3] HDACs are enzymes that remove acetyl groups from lysine residues on histone tails. This deacetylation leads to a more compact chromatin structure, which is generally associated with transcriptional repression.
By inhibiting HDACs, SAHA treatment results in the accumulation of acetylated histones.[4] This hyperacetylation neutralizes the positive charge of histones, relaxing the chromatin structure and making the DNA more accessible to transcription factors and the transcriptional machinery. This, in turn, can lead to the up-regulation of gene expression for specific proteins.[5][6] Beyond histone modification, SAHA can also influence the acetylation status of non-histone proteins, further contributing to changes in protein expression and cellular signaling.[6][7]
References
- 1. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitor SAHA Induces Expression of Fatty Acid-Binding Protein 4 and Inhibits Replication of Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suberoylanilide hydroxamic acid (SAHA) inhibits EGF-induced cell transformation via reduction of cyclin D1 mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAHA regulates histone acetylation, Butyrylation, and protein expression in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mixed effects of suberoylanilide hydroxamic acid (SAHA) on the host transcriptome and proteome and their implications for HIV reactivation from latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Suberoylanilide Hydroxamic Acid (SAHA) Efficacy in Resistant Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Suberoylanilide hydroxamic acid (SAHA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in overcoming SAHA resistance and improving its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has become resistant to SAHA. What are the known mechanisms of resistance?
A1: Resistance to SAHA can be multifaceted. Some documented mechanisms include:
-
Upregulation of anti-apoptotic proteins: Increased expression of proteins that inhibit apoptosis can counteract SAHA's cell-killing effects.
-
Overexpression of specific histone deacetylases (HDACs): Increased levels of HDAC6 have been associated with resistance to SAHA.[1] Oncogenic K-ras has been shown to contribute to SAHA resistance by upregulating HDAC6 and c-myc expression.[2]
-
Activation of survival signaling pathways: Pathways such as the Akt/FOXO3a signaling cascade can be activated, promoting cell survival and proliferation despite SAHA treatment.[3]
-
Drug Efflux Pumps: While not the most common mechanism for SAHA, increased expression of multidrug resistance (MDR) proteins can sometimes contribute to reduced intracellular drug concentrations.[4] However, some studies have shown that SAHA-induced resistance is not dependent on MDR expression.[4]
Q2: How can I overcome SAHA resistance in my cell line?
A2: Combination therapy is a widely explored and effective strategy to overcome SAHA resistance. Consider the following combinations:
-
With other chemotherapeutic agents: SAHA has been shown to synergize with drugs like paclitaxel, doxorubicin, fenretinide, and cisplatin to enhance their cytotoxic effects in resistant cells.[1][5][6]
-
With targeted therapies: Combining SAHA with agents targeting specific signaling pathways, such as the EGFR inhibitor erlotinib in pancreatic cancer, can restore sensitivity.[7]
-
With apoptosis-inducing agents: SAHA can sensitize resistant cells to apoptosis induced by agents like TNF-α-related apoptosis-inducing ligand (TRAIL).[8][9][10][11]
Q3: What is the role of autophagy in SAHA's mechanism of action in resistant cells?
A3: In some resistant cancer cell lines, such as tamoxifen-resistant MCF-7 breast cancer cells, SAHA has been found to induce autophagic cell death rather than apoptosis.[12][13][14] This suggests that if your cells are apoptosis-resistant, SAHA might still be effective by triggering an alternative cell death pathway. Inhibition of autophagy in these cases may actually decrease the cytotoxic effects of SAHA.[13]
Q4: Can SAHA be used to overcome resistance to other drugs?
A4: Yes, a primary application of SAHA in a research setting is to re-sensitize resistant cancer cells to other chemotherapeutic agents. For example, SAHA can partly reverse resistance to paclitaxel in ovarian cancer cell lines[1] and overcome erlotinib resistance in pancreatic cancer cells.[7]
Troubleshooting Guides
Problem 1: I am not observing the expected level of cytotoxicity with SAHA treatment in my resistant cell line.
| Possible Cause | Troubleshooting Step |
| Suboptimal SAHA concentration | Determine the IC50 value of SAHA for your specific resistant cell line using a cell viability assay (e.g., MTT assay). The required concentration may be higher than for sensitive parental lines. |
| Cell line-specific resistance mechanisms | Investigate the underlying resistance mechanism in your cells. Perform western blotting to check for overexpression of HDACs (especially HDAC6) or activation of pro-survival pathways (e.g., p-Akt). |
| Insufficient treatment duration | Optimize the treatment duration. Cytotoxic effects may take longer to manifest in resistant cells. Perform a time-course experiment (e.g., 24h, 48h, 72h). |
| Drug inactivation | Ensure the stability of your SAHA solution. Prepare fresh stock solutions and protect from light. |
Problem 2: My combination therapy of SAHA with another drug is not showing a synergistic effect.
| Possible Cause | Troubleshooting Step |
| Inappropriate drug ratio | Perform a synergy analysis using methods like the Chou-Talalay method to determine the optimal concentration ratio of SAHA and the combination drug. |
| Incorrect dosing schedule | The sequence of drug administration can be critical. Some studies suggest that pre-treatment with SAHA followed by the second agent can be more effective.[9] Test different schedules (co-treatment vs. sequential treatment). |
| Antagonistic drug interaction | The chosen combination may not be suitable for your specific cell line's resistance profile. Consult the literature for combinations proven to be effective in similar models. |
| Off-target effects | Ensure that the observed effects are specific to the intended targets. Use appropriate controls and consider knockdown or knockout experiments to validate the mechanism. |
Quantitative Data Summary
Table 1: IC50 Values of SAHA in Different Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | SAHA IC50 (µM) | Treatment Duration (h) | Reference |
| TAMR/MCF-7 | Breast Cancer | Tamoxifen-Resistant | 2.4 | 48 | [12] |
| K562 | Leukemia | TRAIL-Resistant | 2 | Not Specified | [11] |
| RK33 | Larynx Cancer | N/A | Not Specified | 72 | [6] |
| RK45 | Larynx Cancer | N/A | Not Specified | 72 | [6] |
Table 2: Combination Effects of SAHA with Other Anticancer Agents
| Cell Line | Combination Agent | Effect | Observation | Reference | | :--- | :--- | :--- | :--- |[1] | | CABA-PTX, IGROV-PTX | Paclitaxel | Synergistic | More pronounced inhibition of cell growth compared to PTX alone. |[1] | | Rhabdoid Tumor Cell Lines | Fenretinide | Synergistic | Strong synergistic effects on induction of apoptosis. |[5] | | Rhabdoid Tumor Cell Lines | Doxorubicin | Sensitization | HDAC inhibition sensitizes cells to chemotherapy-induced cell death. |[5] | | LNCaP | TRAIL | Synergistic | Synergistic apoptosis even with low doses of SAHA. |[8] | | RK45 | Cisplatin | Synergistic | Combination of CDDP with SAHA produced synergistic anti-proliferative effects. |[6] | | KBM3/Bu250(6), OCI-AML3 | Fludarabine + Clofarabine + Busulfan | Synergistic | Synergistic cytotoxicity. |[15] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of SAHA and/or combination agents on resistant cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of SAHA and/or the combination drug for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Western Blot Analysis for Protein Expression
-
Objective: To analyze the expression levels of proteins involved in SAHA resistance and its mechanism of action (e.g., HDACs, acetylated histones, Akt, p-Akt, apoptosis-related proteins).
-
Methodology:
-
Treat cells with SAHA and/or combination agents for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Flow Cytometry for Cell Cycle Analysis
-
Objective: To determine the effect of SAHA on cell cycle progression.
-
Methodology:
-
Treat cells with SAHA at various concentrations for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Visualizations
Caption: Workflow for evaluating SAHA combination therapy in resistant cells.
Caption: SAHA sensitizes resistant cells to TRAIL-induced apoptosis.
Caption: SAHA induces apoptosis via the Akt/FOXO3a pathway.
References
- 1. Suberoylanilide hydroxamic acid partly reverses resistance to paclitaxel in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitors suberoylanilide hydroxamic (Vorinostat) and valproic acid induce irreversible and MDR1-independent resistance in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAHA, an HDAC inhibitor, overcomes erlotinib resistance in human pancreatic cancer cells by modulating E-cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SAHA-sensitized prostate cancer cells to TNFalpha-related apoptosis-inducing ligand (TRAIL): mechanisms leading to synergistic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Study of TRAIL and SAHA Co-Treatment on Leukemia K562 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Mechanism of SAHA on Regulation of Autophagic Cell Death in Tamoxifen-Resistant MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanism of SAHA on Regulation of Autophagic Cell Death in Tamoxifen-Resistant MCF-7 Breast Cancer Cells [medsci.org]
- 14. Molecular mechanism of SAHA on regulation of autophagic cell death in tamoxifen-resistant MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The histone deacetylase inhibitor SAHA sensitizes acute myeloid leukemia cells to a combination of nucleoside analogs and the DNA-alkylating agent busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Saha-OH (Vorinostat) In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of Saha-OH (Vorinostat).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of this compound (Vorinostat)?
A1: The poor bioavailability of Vorinostat, a Biopharmaceutics Classification System (BCS) Class IV drug, is attributed to several factors:
-
Low aqueous solubility and permeability : Vorinostat has inherently poor solubility in water and limited ability to permeate biological membranes.[1][2][3][4][5][6]
-
Rapid metabolism : The drug undergoes extensive first-pass metabolism in the liver, primarily through glucuronidation and hydrolysis followed by β-oxidation, leading to the formation of inactive metabolites.[5][7][8]
-
Efflux by transporters : Vorinostat is a substrate for efflux transporters like P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP1) at the blood-brain barrier, which actively pump the drug out of cells and limit its distribution.[9][10]
-
Short elimination half-life : The drug is cleared rapidly from the body, with a short half-life of approximately 2 hours.[5][7][11]
Q2: What are the main strategies being explored to overcome the poor bioavailability of Vorinostat?
A2: Several innovative formulation strategies are being investigated to enhance the bioavailability of Vorinostat:
-
Nanoparticle-based drug delivery systems : Encapsulating Vorinostat in nanoparticles can improve its solubility, protect it from premature metabolism, and enhance its permeability and retention in tumor tissues.[1][12][13][14]
-
Prodrug approaches : Modifying the Vorinostat molecule to create a prodrug can improve its stability and facilitate its transport across biological membranes, with the active drug being released at the target site.[12][15][16][17]
-
Lipid-based formulations : Formulations like self-microemulsifying drug delivery systems (SMEDDS) can improve the dissolution and absorption of lipophilic drugs like Vorinostat.[3][4]
-
Inclusion complexes : Complexation with cyclodextrins can increase the aqueous solubility and permeability of Vorinostat.[18]
Q3: How do nanoparticle formulations improve the bioavailability of Vorinostat?
A3: Nanoparticle formulations, such as mesoporous silica nanoparticles (MSNs), polymeric micelles, and liposomes, improve Vorinostat's bioavailability through several mechanisms:
-
Increased solubility and dissolution rate : The high surface area-to-volume ratio of nanoparticles enhances the dissolution of poorly soluble drugs.[1][2][5][6]
-
Enhanced permeability : Some nanoparticles can be taken up by cells more readily than the free drug, bypassing efflux transporters.[1][2]
-
Protection from metabolism : Encapsulation within nanoparticles can shield Vorinostat from metabolic enzymes in the gastrointestinal tract and liver.[5]
-
Targeted delivery : Nanoparticles can be functionalized with targeting ligands to accumulate preferentially in tumor tissues, a phenomenon known as the enhanced permeability and retention (EPR) effect.[13][16]
Troubleshooting Guides
Issue 1: Low aqueous solubility of Vorinostat in experimental buffers.
-
Problem: Difficulty in preparing stock solutions or achieving desired concentrations for in vitro assays due to poor solubility.
-
Troubleshooting Steps:
-
Solvent Selection: While DMSO is commonly used, consider co-solvent systems. For example, a mixture of DMSO and a biocompatible solvent like polyethylene glycol (PEG) might improve solubility for in vivo studies.
-
pH Adjustment: The pKa of Vorinostat is approximately 9.[19] Adjusting the pH of the buffer might slightly improve solubility, but care must be taken to avoid drug degradation.
-
Formulation Approaches:
-
Issue 2: High variability in pharmacokinetic data from in vivo studies.
-
Problem: Inconsistent plasma concentrations of Vorinostat observed between subjects in animal studies.
-
Troubleshooting Steps:
-
Fasting State: Ensure consistent fasting periods for all animals before drug administration, as food can affect drug absorption. A high-fat meal has been shown to increase the AUC of Vorinostat.[20]
-
Route of Administration: For oral gavage, ensure precise and consistent delivery to the stomach to minimize variability in absorption.
-
Advanced Formulations: Employing formulations designed to improve bioavailability can reduce variability.
-
Issue 3: Limited efficacy in in vivo tumor models despite potent in vitro activity.
-
Problem: Vorinostat shows significant anti-cancer effects in cell culture but fails to produce the expected therapeutic outcome in animal models.
-
Troubleshooting Steps:
-
Bioavailability Assessment: Confirm that therapeutically relevant concentrations of Vorinostat are reaching the tumor tissue. This may involve pharmacokinetic studies measuring drug levels in both plasma and tumor homogenates.
-
Enhanced Delivery Strategies:
-
Targeted Nanoparticles: Utilize nanoparticles that can passively or actively target tumor tissue to increase local drug concentration.
-
Prodrugs with Tumor-Specific Activation: Design prodrugs that are activated by the tumor microenvironment (e.g., low pH or specific enzymes) to release the active drug at the site of action.[21]
-
-
Dosing Schedule Optimization: The short half-life of Vorinostat may necessitate more frequent dosing or a continuous delivery system to maintain effective concentrations in the tumor.[1]
-
Data Presentation: Quantitative Improvements in Vorinostat Bioavailability
Table 1: Enhancement of Vorinostat Solubility and Permeability with Different Formulations
| Formulation Strategy | Key Components | Solubility Enhancement (fold) | Permeability Enhancement (fold) | Reference |
| Mesoporous Silica Nanoparticles (MSNs) | Pristine MSNs (MCM-41) | 2.6 | - | [1][2] |
| Amino-functionalized MSNs | 3.9 | ~4 | [1][2] | |
| Phosphonate-functionalized MSNs | 4.3 | - | [1][2] | |
| Polymeric Micelles | PEG-b-PLA (1:10 drug:carrier) | 41 | - | [5][6] |
| PEG-b-PLA (1:15 drug:carrier) | 51 | - | [5][6] | |
| Cyclodextrin Inclusion Complex | Hydroxypropyl-β-CD (HPβCD) | >3 (corneal bioavailability) | - | [18] |
Table 2: Improvement in Pharmacokinetic Parameters of Vorinostat with Advanced Formulations in Rats
| Formulation | Route | Cmax Increase (fold) | AUC Increase (fold) | Absolute Bioavailability (F%) | Reference |
| SMEDDS (F7) | Oral | 1.6 | 3.6 | - | [3][4] |
| PEG-b-PLA Micelles (1:10) | Oral | - | 9.16 | - | [5] |
| PEG-b-PLA Micelles (1:15) | Oral | 2.29 | 15.40 | - | [5] |
Experimental Protocols
Protocol 1: Preparation of Vorinostat-Loaded Mesoporous Silica Nanoparticles (MSNs)
-
Objective: To encapsulate Vorinostat within MSNs to improve its solubility and permeability.
-
Methodology:
-
Synthesis of MSNs: Synthesize MCM-41 type mesoporous silica nanoparticles using a template-based method.
-
Drug Loading: Disperse 100 mg of MSNs in 10 mL of a Vorinostat solution (e.g., 5 mg/mL in a suitable organic solvent).
-
Incubation: Stir the suspension at room temperature for 24 hours to allow for drug loading into the pores of the MSNs.
-
Washing: Centrifuge the suspension to collect the Vorinostat-loaded MSNs. Wash the particles with the organic solvent to remove any surface-adsorbed drug.
-
Drying: Dry the loaded nanoparticles under vacuum.
-
Characterization: Determine the drug loading efficiency and encapsulation efficiency using HPLC. Characterize the nanoparticles for size, zeta potential, and surface morphology.
-
Protocol 2: In Vitro Permeability Assay using Caco-2 Cells
-
Objective: To evaluate the permeability of different Vorinostat formulations across an intestinal epithelial cell monolayer.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, typically for 21 days.
-
TEER Measurement: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Drug Application: Add the Vorinostat formulation (e.g., free drug, nanoparticle formulation) to the apical side of the Transwell insert.
-
Sampling: At predetermined time points, collect samples from the basolateral side.
-
Quantification: Analyze the concentration of Vorinostat in the basolateral samples using a validated analytical method like HPLC.
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to quantify the permeability of the drug formulation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Vorinostat as a histone deacetylase (HDAC) inhibitor.
Caption: Experimental workflow for developing and evaluating new Vorinostat formulations.
Caption: Logical workflow for troubleshooting poor in vivo efficacy of Vorinostat.
References
- 1. Enhanced Solubility, Permeability and Anticancer Activity of Vorinostat Using Tailored Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. Vorinostat with Sustained Exposure and High Solubility in Poly(ethylene glycol)-b-poly(DL-lactic acid) Micelle Nanocarriers: Characterization and Effects on Pharmacokinetics in Rat Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. SAHA Enhances Synaptic Function and Plasticity In Vitro but Has Limited Brain Availability In Vivo and Does Not Impact Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SAHA Enhances Synaptic Function and Plasticity In Vitro but Has Limited Brain Availability In Vivo and Does Not Impact Cognition | PLOS One [journals.plos.org]
- 11. Vorinostat - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Nanotechnology-Based Histone Deacetylase Inhibitors for Cancer Therapy [frontiersin.org]
- 13. Antitumor activity of vorinostat-incorporated nanoparticles against human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Co-Prodrugs of 7-Ethyl-10-hydroxycamptothecin and Vorinostat with in Vitro Hydrolysis and Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. A facile route to form self-carried redox-responsive vorinostat nanodrug for effective solid tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improving the solubility of vorinostat using cyclodextrin inclusion complexes: The physicochemical characteristics, corneal permeability and ocular pharmacokinetics of the drug after topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancercareontario.ca [cancercareontario.ca]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Western Blotting After SAHA (Vorinostat) Treatment
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with Western blotting after treating samples with SAHA (Suberoylanilide Hydroxamic Acid, Vorinostat). This guide provides troubleshooting advice and detailed protocols to help you obtain clear and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues observed in Western blots following SAHA treatment.
Question 1: Why are the bands in my Western blot faint or absent after SAHA treatment?
Answer:
Faint or absent bands following SAHA treatment can be attributed to several factors related to its mechanism of action as a histone deacetylase (HDAC) inhibitor. SAHA can alter protein expression levels, induce post-translational modifications, or affect protein stability.[1][2][3]
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Downregulation of Target Protein Expression | SAHA alters gene expression, which can lead to decreased transcription of your target protein.[1][4] Verify mRNA levels using qPCR. Consider performing a time-course and dose-response experiment to identify optimal SAHA concentration and treatment duration for detectable protein expression. |
| Increased Protein Degradation | SAHA can induce the degradation of certain proteins, such as mutant p53, via the proteasomal pathway.[2][5][6] Ensure your lysis buffer contains a fresh and effective protease inhibitor cocktail.[7][8][9] You can also co-treat cells with a proteasome inhibitor (e.g., MG132) as a control to see if band intensity is restored. |
| Insufficient Protein Loading | If your target protein is of low abundance, you may need to load more total protein onto the gel.[7][8] We recommend loading at least 20-30 µg of total protein from whole-cell extracts. For low-abundance or modified proteins, you may need to load up to 100 µg.[7] |
| Suboptimal Antibody Concentration | The concentration of your primary or secondary antibody may be too low.[8][10][11] Titrate your antibodies to determine the optimal concentration for detecting your target protein. |
| Inefficient Protein Transfer | Poor transfer of proteins from the gel to the membrane can result in weak or no signal.[12] Confirm successful transfer by staining the membrane with Ponceau S after transfer. For small proteins like histones, use a 0.2 µm pore size nitrocellulose membrane and optimize transfer time.[13] |
Question 2: My Western blot shows smeared or blurry bands after SAHA treatment. What could be the cause?
Answer:
Smeared or blurry bands are a common issue when working with SAHA-treated samples. This is often due to the extensive post-translational modifications (PTMs) induced by SAHA.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Hyper-acetylation of Target Protein | SAHA is a pan-HDAC inhibitor that leads to the accumulation of acetylated proteins.[1][14] This addition of multiple acetyl groups can lead to a heterogeneous population of your target protein with varying molecular weights, resulting in a smear. Try treating your protein lysate with a broad-spectrum deacetylase prior to loading to see if the smear resolves into a sharper band. |
| Other Post-Translational Modifications | Besides acetylation, SAHA can also induce other PTMs like phosphorylation.[15][16] This can also contribute to band smearing. If you suspect phosphorylation, you can treat your lysate with a phosphatase (e.g., lambda phosphatase) before running the gel. |
| Protein Aggregation | High concentrations of modified proteins can sometimes lead to aggregation. Ensure your lysis and sample buffers contain sufficient denaturing agents (e.g., SDS) and reducing agents (e.g., DTT or β-mercaptoethanol), and heat your samples appropriately before loading.[17] |
| Running Conditions | Running the gel at too high a voltage can generate heat and cause bands to become distorted.[11][17] Run your gel at a lower voltage for a longer period, and consider running it in a cold room or on ice. |
Question 3: The protein bands from my SAHA-treated samples are running at a higher molecular weight than expected. Why is this happening?
Answer:
A shift to a higher apparent molecular weight is often observed after SAHA treatment and is typically due to the addition of post-translational modifications.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Increased Acetylation | The addition of acetyl groups to lysine residues increases the overall mass of the protein, which can cause it to migrate slower on the gel.[1][4] This is a common and expected effect of SAHA treatment. |
| Other PTMs (e.g., Phosphorylation, Ubiquitination) | SAHA can indirectly influence other PTMs that can also increase the molecular weight of your protein.[15] You can use specific enzymes (phosphatases, deubiquitinases) to treat your lysates to see if the band shifts back to its expected size. |
| Protein-Protein Interactions | SAHA can modulate protein-protein interactions. The higher molecular weight band could represent your protein of interest in a complex with another protein that is resistant to denaturation.[17] Try increasing the stringency of your lysis and sample buffers (e.g., higher SDS concentration). |
Experimental Protocols
Protocol 1: Whole-Cell Lysate Preparation from SAHA-Treated Cells
This protocol is designed to efficiently extract total protein while preserving post-translational modifications.
-
Cell Treatment: Plate and treat your cells with the desired concentration of SAHA for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
-
Protein Extraction:
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant, which contains the total protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for Western Blot:
-
To your protein lysate, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -20°C.
-
Protocol 2: Western Blotting for Acetylated Proteins
This protocol provides specific recommendations for detecting acetylated proteins.
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm nitrocellulose or PVDF membrane. For PVDF, pre-activate the membrane with methanol.
-
Perform the transfer at 100V for 60-90 minutes or using a semi-dry transfer system according to the manufacturer's instructions.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-specific antibodies, BSA is generally recommended.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with your primary antibody (e.g., anti-acetyl-lysine antibody or a specific anti-acetylated protein antibody) diluted in the blocking buffer.
-
Incubation can be done for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Visualizations
Signaling Pathway: Mechanism of SAHA Action
Caption: Mechanism of SAHA as an HDAC inhibitor.
Experimental Workflow: Troubleshooting Unclear Western Blot Bands
Caption: Troubleshooting workflow for unclear Western blot bands.
References
- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAHA shows preferential cytotoxicity in mutant p53 cancer cells by destabilizing mutant p53 through inhibition of the HDAC6-Hsp90 chaperone axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suberoylanilide hydroxamic acid (SAHA) inhibits EGF-induced cell transformation via reduction of cyclin D1 mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAHA regulates histone acetylation, Butyrylation, and protein expression in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SAHA shows preferential cytotoxicity in mutant p53 cancer cells by destabilizing mutant p53 through inhibition of the HDAC6-Hsp90 chaperone axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 10. neobiotechnologies.com [neobiotechnologies.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Vorinostat - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells [frontiersin.org]
- 16. Mechanism for neurotropic action of vorinostat, a pan histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Saha-OH Experiments
Welcome to the technical support center for Saha-OH experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered when working with this compound, a selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). Its primary mechanism of action is to block the catalytic activity of HDAC6, leading to an accumulation of acetylated proteins within the cell. A key substrate of HDAC6 is α-tubulin, and therefore, treatment with this compound typically results in increased levels of acetylated α-tubulin.[1] This can impact microtubule dynamics, cell motility, and other cellular processes. This compound also exhibits anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines.[1]
Q2: What are the common applications of this compound in research?
This compound is utilized in a variety of research fields, including:
-
Neurodegenerative Diseases: Investigating the role of HDAC6 in diseases like Alzheimer's and Huntington's disease.
-
Cancer Biology: Studying the effects of selective HDAC6 inhibition on cancer cell growth, metastasis, and apoptosis.
-
Inflammation and Immunology: Exploring its anti-inflammatory effects and its potential in treating inflammatory conditions.[1]
Q3: How should I prepare and store this compound?
For optimal results, it is crucial to follow the manufacturer's instructions for preparation and storage. Generally, this compound is dissolved in a solvent like DMSO to create a stock solution. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.
Q4: What is a typical working concentration and treatment duration for this compound in cell culture experiments?
The optimal concentration and duration of this compound treatment will vary depending on the cell line and the specific experimental endpoint. However, a common starting point is in the low micromolar range (e.g., 1-10 µM) for a treatment duration of 24 to 48 hours. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
Troubleshooting Inconsistent Results
Encountering inconsistent results is a common challenge in experimental biology. This section provides a structured approach to troubleshooting issues that may arise during your this compound experiments.
Problem 1: High Variability in Cell Viability/Cytotoxicity Assays
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate media components and affect cell growth.
-
Compound Precipitation: this compound, like many small molecules, may precipitate out of solution at higher concentrations or in certain media formulations.
-
Cell Line Health and Passage Number: Cells that are unhealthy or have been passaged too many times can respond inconsistently to treatment.
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.
-
Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
-
Check for Precipitation: Visually inspect your treatment media under a microscope for any signs of compound precipitation. If observed, try preparing fresh dilutions or using a lower concentration.
-
Monitor Cell Health: Regularly check your cells for normal morphology and growth characteristics. Use cells within a consistent and low passage number range for your experiments.
Problem 2: No or Weak Induction of α-tubulin Acetylation
Possible Causes:
-
Suboptimal Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration too short to induce a detectable increase in α-tubulin acetylation.
-
Inactive Compound: Improper storage or handling may have led to the degradation of this compound.
-
Low HDAC6 Expression in Cell Line: The cell line you are using may have low endogenous levels of HDAC6.
-
Issues with Western Blotting: Problems with antibody quality, protein transfer, or detection reagents can lead to weak or no signal.
Troubleshooting Steps:
-
Optimize Treatment Conditions: Perform a dose-response (e.g., 0.5, 1, 5, 10 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to identify the optimal conditions for your cell line.
-
Use a Positive Control: Include a known HDAC inhibitor (like SAHA) as a positive control to ensure your experimental system is responsive.
-
Verify HDAC6 Expression: Check the expression level of HDAC6 in your cell line using western blot or qPCR.
-
Troubleshoot Western Blot Protocol:
-
Ensure you are using a validated antibody for acetylated α-tubulin.
-
Verify efficient protein transfer by staining the membrane with Ponceau S.
-
Use fresh detection reagents.
-
Problem 3: Off-Target Effects or Unexpected Phenotypes
Possible Causes:
-
Inhibition of Other HDACs: Although this compound is selective for HDAC6, at higher concentrations, it may inhibit other HDAC isoforms.
-
Modulation of Other Signaling Pathways: HDAC inhibitors can have pleiotropic effects and influence multiple signaling pathways.
-
Cell-type Specific Responses: The observed phenotype may be a unique response of your particular cell model.
Troubleshooting Steps:
-
Confirm HDAC6 Selectivity: If possible, use a structurally different HDAC6 inhibitor as a comparator to see if it phenocopies the effects of this compound.
-
Investigate Downstream Signaling: Use techniques like western blotting or reporter assays to investigate the effect of this compound on known signaling pathways that are relevant to your experimental context (e.g., AKT/FOXO3a, p21).
-
Consult the Literature: Search for studies that have used this compound or other HDAC6 inhibitors in similar cell types or experimental systems to see if similar unexpected phenotypes have been reported.
Experimental Protocols
Protocol 1: General Cell Treatment and Lysate Preparation for Western Blot
This protocol provides a general workflow for treating adherent cells with this compound and preparing lysates for subsequent western blot analysis.
-
Cell Seeding: Plate your cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere and grow for 24 hours.
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in fresh, pre-warmed cell culture media to the desired final concentrations (e.g., 1, 5, 10 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old media from the cells and replace it with the media containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Cell Lysis:
-
After incubation, place the 6-well plate on ice and aspirate the media.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well (e.g., 100-150 µL).
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation for Western Blot:
-
Take a consistent amount of protein from each sample (e.g., 20-30 µg) and add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
The samples are now ready for loading onto an SDS-PAGE gel for western blot analysis.
-
Protocol 2: Measuring HDAC6 Activity in Treated Cells
This protocol outlines a method to measure the enzymatic activity of HDAC6 in cell lysates after treatment with an inhibitor like this compound. Commercially available HDAC6 activity assay kits are recommended for this purpose.
-
Cell Treatment and Lysis: Follow steps 1-3 from Protocol 1 to treat cells with this compound and prepare cell lysates. It is crucial to use a lysis buffer that is compatible with the HDAC activity assay kit.
-
Protein Quantification: Determine the protein concentration of your lysates.
-
HDAC6 Activity Assay:
-
Follow the manufacturer's instructions provided with the HDAC6 activity assay kit.
-
Typically, the assay involves incubating a specific amount of cell lysate with an HDAC6-specific substrate.
-
The deacetylation of the substrate by active HDAC6 is then detected, often through a colorimetric or fluorometric readout.
-
Include appropriate controls:
-
No-enzyme control: To measure background signal.
-
Inhibitor control: A known HDAC6 inhibitor (often provided in the kit) to confirm the assay is working correctly.
-
Vehicle-treated control: To establish the baseline HDAC6 activity in your cells.
-
-
-
Data Analysis:
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the HDAC6 activity for each sample according to the kit's instructions, often by normalizing to the protein concentration of the lysate.
-
Compare the HDAC6 activity in this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.
-
Data Presentation
Table 1: Example of Dose-Dependent Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 5 | 52 | 6.1 |
| 10 | 28 | 3.9 |
Table 2: Example of this compound's Effect on HDAC Isoform Activity
| HDAC Isoform | IC50 (nM) |
| HDAC1 | >1000 |
| HDAC2 | >1000 |
| HDAC3 | >1000 |
| HDAC6 | 25 |
| HDAC8 | >1000 |
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Saha-OH (Vorinostat) in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals using Saha-OH (Suberanilohydroxamic Acid), also known as Vorinostat, in cell culture experiments. Find answers to frequently asked questions and troubleshooting guides to address common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Vorinostat) is a potent histone deacetylase (HDAC) inhibitor.[1][2] It works by binding to the active site of HDAC enzymes, leading to an accumulation of acetylated histones and other non-histone proteins.[1][2] This alters gene expression, resulting in cell cycle arrest, differentiation, and/or apoptosis in many cancer cell types.[1][2]
Q2: What are the solubility characteristics of this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol.[2][3] However, it has very poor solubility in water.[2][3] It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into aqueous cell culture media.
Q3: What is the recommended concentration of DMSO in the final cell culture medium?
A3: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Some cell lines may be more sensitive, so it is advisable to include a vehicle control (medium with the same concentration of DMSO as the treated samples) in your experiments to account for any effects of the solvent.
Q4: How should I store this compound powder and stock solutions?
A4: Lyophilized this compound powder should be stored at -20°C and is stable for several years.[4] Stock solutions prepared in DMSO or ethanol should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.[4] Once in solution, it is recommended to use it within three months to prevent loss of potency.[3][4]
Q5: At what concentration and for how long should I treat my cells with this compound?
A5: The optimal concentration and treatment duration for this compound can vary depending on the cell line and the desired experimental outcome. However, a common working concentration is in the range of 1-10 µM for an incubation period of 2-24 hours.[3][4] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental results. This guide provides a step-by-step approach to identify and resolve this problem.
Problem: I observe a precipitate in my cell culture medium after adding this compound.
This can manifest as cloudiness, visible particles, or a crystalline deposit in the culture vessel.
Step 1: Identify the Nature of the Precipitate
-
Visual Inspection: Observe the precipitate under a microscope. Crystalline structures are likely the drug itself crashing out of solution. A more diffuse, cloudy appearance could indicate a reaction with media components.
-
Timing of Precipitation: Note when the precipitation occurs. Does it happen immediately upon addition to the media, or does it develop over time in the incubator?
Step 2: Review Your Protocol and Preparation
Consult the following table to ensure your protocol aligns with best practices for handling a hydrophobic compound like this compound.
| Parameter | Recommendation | Rationale |
| Solvent for Stock Solution | Use high-purity, anhydrous DMSO or ethanol. | This compound has high solubility in these organic solvents.[2][3] Water contamination in the solvent can reduce solubility. |
| Stock Solution Concentration | Prepare a high-concentration stock (e.g., 10-20 mM). | A higher stock concentration allows for a smaller volume to be added to the media, minimizing the final solvent concentration. |
| Dilution Method | Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling. | This gradual dilution helps to prevent localized high concentrations of the drug, which can lead to immediate precipitation. |
| Final DMSO Concentration | Keep the final DMSO concentration in the culture medium below 0.5% (v/v). | High concentrations of DMSO can be toxic to cells and can also affect the solubility of media components. |
| Media Temperature | Always use pre-warmed media. | Components of cold media can be less soluble, increasing the risk of precipitation.[5] |
Step 3: Investigate Potential Causes and Implement Solutions
If your protocol is sound, consider these other factors that can contribute to precipitation:
| Potential Cause | Troubleshooting Steps |
| High Final Concentration of this compound | Perform a dose-response curve to determine the lowest effective concentration for your cell line. You may be using a concentration that exceeds its solubility limit in the aqueous media. |
| Interaction with Media Components | Some media components, like certain salts or proteins in serum, can interact with the drug and cause it to precipitate. Try a different formulation of media or serum from a different lot. In some instances, serum-free media might reduce precipitation issues. |
| pH of the Media | Ensure the pH of your cell culture medium is within the optimal range for your cells (typically 7.2-7.4). pH shifts can affect the solubility of compounds. |
| Incubation Conditions | Ensure your incubator has proper humidity levels to prevent evaporation, which can concentrate the drug and other media components, leading to precipitation.[5] |
| Contamination | Bacterial or fungal contamination can cause turbidity in the media, which might be mistaken for precipitation.[6] Check your cultures for signs of contamination. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (Vorinostat) powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution. The molecular weight of this compound is 264.32 g/mol .
-
For 1 ml of 10 mM stock solution, you will need 2.6432 mg of this compound.
-
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. The solution should be clear and free of any visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.[4]
Protocol 2: Treatment of Cells with this compound
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium, pre-warmed to 37°C
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile pipette tips and tubes
Procedure:
-
Determine the final concentration of this compound to be used in your experiment based on literature or preliminary dose-response studies.
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your culture volume.
-
Example: To make a 5 µM final concentration in 10 ml of media from a 10 mM stock solution, you would need 5 µl of the stock solution.
-
-
Ensure the cell culture medium is pre-warmed to 37°C.
-
Gently swirl the flask or plate containing the cells and their medium.
-
While swirling, add the calculated volume of the this compound stock solution dropwise to the medium.
-
Return the cells to the incubator for the desired treatment duration.
-
Remember to include a vehicle control (cells treated with the same volume of DMSO without the drug) in your experimental setup.
Visualizations
Signaling Pathway of this compound (Vorinostat)
Caption: Mechanism of action of this compound (Vorinostat).
Experimental Workflow for this compound Treatment
Caption: General workflow for cell treatment with this compound.
Troubleshooting Decision Tree for this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
Validation & Comparative
A Comparative Analysis of Vorinostat and Saha-OH in Clinical Research
A comprehensive review of the clinical trial landscape for the histone deacetylase (HDAC) inhibitor Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) is presented below, alongside available preclinical data for the related compound Saha-OH (Nicotinamide-hydroxamic acid). A notable scarcity of clinical trial information for this compound currently limits a direct comparative analysis based on human studies.
Introduction
Vorinostat, also known as Suberoylanilide Hydroxamic Acid (SAHA), is a well-established histone deacetylase (HDAC) inhibitor. It is a member of the hydroxamate group of compounds and functions by binding to the active site of HDACs, leading to an accumulation of acetylated histones and other proteins. This epigenetic modification results in changes in gene expression that can induce cell differentiation, cell cycle arrest, and apoptosis in cancer cells. The U.S. Food and Drug Administration (FDA) has approved Vorinostat for the treatment of cutaneous manifestations in patients with cutaneous T-cell lymphoma (CTCL) who have persistent, progressive, or recurrent disease during or after two systemic therapies.[1][2]
This compound, or Nicotinamide-hydroxamic acid, is also a hydroxamic acid derivative. Preclinical data suggests it acts as a selective HDAC6 inhibitor with anti-inflammatory properties and the ability to attenuate macrophage apoptosis.[3] However, a thorough search of publicly available clinical trial registries and scientific literature did not yield any registered or published clinical trials involving this compound for any indication. Therefore, this guide will focus on presenting the extensive clinical trial data for Vorinostat, while acknowledging the current data gap for this compound.
Mechanism of Action
Vorinostat exerts its anticancer effects through the inhibition of class I and class II HDAC enzymes.[2] This inhibition leads to the hyperacetylation of histone proteins, which alters chromatin structure and modulates the transcription of various genes, including those involved in cell cycle regulation and apoptosis.[4] Vorinostat's mechanism also involves interactions with signaling pathways such as the insulin-like growth factor (IGF) signaling pathway.[5][6]
The proposed mechanism for this compound, based on preclinical studies, is a more selective inhibition of HDAC6.[3] This selectivity may translate to a different safety and efficacy profile compared to broader HDAC inhibitors like Vorinostat, but this remains to be investigated in clinical settings.
dot
Caption: Simplified signaling pathway of Vorinostat's mechanism of action.
Clinical Trial Data for Vorinostat
Vorinostat has been extensively studied in numerous clinical trials across a wide range of malignancies, both as a monotherapy and in combination with other agents.
Monotherapy Trials
A selection of key monotherapy trials for Vorinostat is summarized in the table below.
| Trial Identifier | Indication | Phase | Number of Patients | Dosing Regimen | Key Efficacy Results | Key Safety/Toxicity Findings |
| NCT00091559 | Refractory Cutaneous T-cell Lymphoma (CTCL) | II | 74 | 400 mg orally once daily | Overall objective response rate of ~30%[7] | Fatigue, diarrhea, nausea (mild to moderate)[2] |
| - | Recurrent Glioblastoma Multiforme | II | 66 | 200 mg orally twice daily for 14 days, every 3 weeks | Median overall survival of 5.7 months | Thrombocytopenia, fatigue, dehydration |
| NCT00045006 | Advanced Solid Tumors and Hematologic Malignancies | I | 73 | Dose escalation (200 mg qd to 400 mg bid) | 1 CR, 3 PRs, 2 unconfirmed PRs[8] | Anorexia, dehydration, diarrhea, fatigue (dose-limiting)[8] |
| - | Advanced Leukemias and Myelodysplastic Syndromes | I | 41 | 100-300 mg orally twice or thrice daily for 14 days | 2 CRs, 2 CRs with incomplete blood count recovery | Fatigue, thrombocytopenia, diarrhea |
Combination Therapy Trials
Vorinostat has also been evaluated in combination with chemotherapy, radiation therapy, and other targeted agents.
| Trial Identifier | Indication | Phase | Combination Agents | Key Efficacy Results | Key Safety/Toxicity Findings |
| NCT00731731 | Newly Diagnosed Glioblastoma | I/II | Temozolomide and Radiation Therapy | Median overall survival of 16.5 months | Hematologic toxicities, fatigue |
| - | Advanced Solid Malignancies | I | Carboplatin and Paclitaxel | 11 PRs and 7 SDs out of 25 evaluable patients | Nausea, diarrhea, fatigue, neuropathy, thrombocytopenia, anemia |
| E1104 | HER2-Amplified Breast Cancer | I/II | Trastuzumab | Low response rate in Phase II | Well-tolerated at the recommended dose |
| - | Relapsed/Refractory Acute Myeloid Leukemia | I | Cytarabine and Etoposide | 6 CRs in 13 patients at MTD | Hyperbilirubinemia, septic death, anorexia, fatigue (dose-limiting) |
Experimental Protocols
Detailed experimental protocols for clinical trials are extensive. Below is a generalized workflow for a Phase I dose-escalation study of an oral anticancer agent like Vorinostat, based on common practices described in the cited literature.
dotdot digraph "Phase_I_Trial_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes Start [label="Patient Screening\n& Informed Consent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline [label="Baseline Assessment\n(Tumor measurement, labs)", fillcolor="#FBBC05", fontcolor="#202124"]; Dose_Escalation [shape=diamond, label="Dose Escalation\n(e.g., 3+3 design)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment [label="Drug Administration\n(e.g., Oral Vorinostat)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Toxicity & Safety\nMonitoring (e.g., CTCAE)", fillcolor="#F1F3F4", fontcolor="#202124"]; PK_PD [label="Pharmacokinetic &\nPharmacodynamic\nAnalysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Tumor Response\nAssessment (e.g., RECIST)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; MTD [shape=ellipse, label="Determine Maximum\nTolerated Dose (MTD)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Baseline; Baseline -> Dose_Escalation; Dose_Escalation -> Treatment; Treatment -> Monitoring; Treatment -> PK_PD; Monitoring -> Response; Response -> Dose_Escalation [label="If no DLT"]; Dose_Escalation -> MTD [label="If DLT observed"]; }
References
- 1. Facebook [cancer.gov]
- 2. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vorinostat - Wikipedia [en.wikipedia.org]
- 5. The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. Phase I Study of an Oral Histone Deacetylase Inhibitor, Suberoylanilide Hydroxamic Acid, in Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Suberoylanilide Hydroxamic Acid (Saha) Effects in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of Suberoylanilide Hydroxamic Acid (Saha), also known as Vorinostat, across various cancer cell lines. The information presented is collated from multiple studies to offer supporting experimental data for researchers investigating the therapeutic potential of this histone deacetylase (HDAC) inhibitor.
Comparative Analysis of Saha's Effects on Cancer Cell Viability
Saha has demonstrated potent anti-proliferative effects across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) serves as a key metric for its cytotoxic efficacy. The table below summarizes the IC50 values of Saha in different cell lines as reported in various studies.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |
| MCF-7 | Breast Cancer | 7.5 | 24 | MTT Assay |
| LNCaP | Prostate Cancer | 7.5 | 24 | MTT Assay |
| DU145 | Prostate Cancer | Dose-dependent inhibition (specific IC50 not stated) | 24, 48 | MTT Assay |
| PC-3 | Prostate Cancer | Dose-dependent inhibition (specific IC50 not stated) | 24, 48 | MTT Assay |
| HNSCC (17B, 22B) | Head and Neck Squamous Cell Carcinoma | Growth inhibition observed | Not specified | Not specified |
| RK33 | Laryngeal Cancer | Significant reduction in viability with 0.1-10 µM | Not specified | MTT Assay |
| RK45 | Laryngeal Cancer | Significant reduction in viability with 0.1-10 µM | Not specified | MTT Assay |
| Ovarian Cancer (Hey, SKOv3) | Ovarian Cancer | >90% inhibition with DAC combination | Not specified | Not specified |
| Glioblastoma Stem Cells | Glioblastoma | Reduced cell viability | Not specified | Not specified |
| HeLa | Cervical Cancer | ~10, 3, and 1 | 24, 48, 72 | MTT Assay |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments frequently cited in the assessment of Saha's cellular effects.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Saha (e.g., 0, 1, 2, 4, 8, 16, 32 µM) for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with Saha as required, then wash with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p21, p27, cleaved PARP, acetylated histones) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with Saha for the desired time, then harvest by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Signaling Pathways Modulated by Saha
Saha's anti-cancer effects are mediated through the modulation of various signaling pathways that control cell proliferation, survival, and death. One of the key mechanisms is the induction of apoptosis. The following diagram illustrates a simplified signaling pathway for Saha-induced apoptosis.
Caption: Saha-induced apoptosis signaling pathway.
Cross-Validation of Saha's Mechanisms of Action
Studies across different cell lines have consistently demonstrated that Saha induces cell cycle arrest and apoptosis. However, the specific molecular players and the dominant cell death pathway can vary depending on the cellular context.
-
Cell Cycle Arrest: In both MCF-7 and LNCaP cells, Saha has been shown to induce cell cycle arrest.[3][4] In MCF-7 cells, this is associated with a significant elevation of p27Kip1, while in LNCaP cells, both p21WAF1/CIP1 and p27Kip1 levels are elevated.[3] In laryngeal cancer cells, Saha causes cell cycle arrest by upregulating p21WAF1/CIP1 and downregulating cyclin D1.[5] Ovarian carcinoma cells also exhibit cell cycle arrest, with SKOV3 and SKOV3/DDP cells arresting in S/G2 and HO8910 and HO8910-PM cells arresting in G1.[6]
-
Apoptosis Induction: Saha induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In head and neck squamous cell carcinoma (HNSCC) cells, Saha activates the intrinsic pathway, evidenced by cytochrome c release and caspase-9 and -3 activation.[7][8] It also activates the extrinsic pathway by increasing the expression of Fas and Fas ligand (FasL).[7][8] In prostate cancer cell lines DU145 and PC-3, Saha-induced apoptosis is mediated through the Akt/FOXO3a signaling pathway.[1] In CEM cells, Saha induces the mitochondrial death pathway, characterized by cytochrome c release, which can be inhibited by Bcl-2.[9]
-
Autophagy: In addition to apoptosis, Saha can also induce autophagy in certain cell types, such as glioblastoma stem cells.[10] In tamoxifen-resistant MCF-7 breast cancer cells, Saha has been shown to induce autophagic cell death rather than apoptosis.[11][12]
References
- 1. Vorinostat - Wikipedia [en.wikipedia.org]
- 2. Suberoylanilide Hydroxamic Acid (SAHA) Reduces Fibrosis Markers and Deactivates Human Stellate Cells via the Epithelial-Mesenchymal Transition (EMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorinostat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Vorinostat with Sustained Exposure and High Solubility in Poly(ethylene glycol)-b-poly(DL-lactic acid) Micelle Nanocarriers: Characterization and Effects on Pharmacokinetics in Rat Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Transcriptional profiling of suberoylanilide hydroxamic acid (SAHA) regulated genes in mineralizing dental pulp cells at early and late time points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I Study of an Oral Histone Deacetylase Inhibitor, Suberoylanilide Hydroxamic Acid, in Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. exchemistry.com [exchemistry.com]
Reproducibility of Published Saha-OH Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the published findings on Saha-OH, a selective histone deacetylase 6 (HDAC6) inhibitor. Due to the limited availability of direct reproducibility studies for this compound, this guide focuses on comparing its reported activity with that of other well-characterized selective HDAC6 inhibitors, providing a broader context for its potential efficacy and mechanism of action.
Executive Summary
This compound has been reported as a selective inhibitor of HDAC6 with an IC50 value of 23 nM and a 10- to 47-fold selectivity over other HDAC isoforms.[1][2] Its primary reported activities include the attenuation of macrophage apoptosis, anti-inflammatory effects through the reduction of pro-inflammatory cytokines, and the induction of tubulin acetylation, a key marker of HDAC6 inhibition.[1] This guide presents the available quantitative data for this compound alongside that of other prominent HDAC6 inhibitors, Tubastatin A and Ricolinostat (ACY-1215), to offer a comparative perspective on its potency and selectivity. Detailed experimental protocols for key assays are also provided to aid in the design of future reproducibility and comparative studies.
Comparative Analysis of HDAC6 Inhibitor Activity
To assess the reported potency of this compound, its IC50 value is compared with those of other selective HDAC6 inhibitors, Tubastatin A and Ricolinostat (ACY-1215). IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity Profile | Reference(s) |
| This compound | 23 | 10- to 47-fold selective for HDAC6 over HDAC1, 2, 3, and 8 | [1][2] |
| Tubastatin A | 15 | >1000-fold selective against all other HDAC isoforms except HDAC8 (57-fold) | [3] |
| Ricolinostat (ACY-1215) | 5 | >10-fold more selective for HDAC6 than HDAC1, 2, and 3 | [4][5][6][7] |
Note: IC50 values can vary between different studies and assay conditions.
Key Reported Findings for this compound
The primary biological effects attributed to this compound are its anti-inflammatory properties and its ability to modulate apoptosis. These effects are consistent with the known functions of HDAC6.
Anti-inflammatory Activity
This compound has been shown to reduce the secretion of several pro-inflammatory cytokines in bone marrow-derived macrophages (BMMØs).[1]
| Cytokine | Effect of this compound (0.01 µM) |
| IL-6 | Reduced secretion |
| TNFα | Reduced secretion |
| IFNβ | Reduced secretion |
| IL-1β | Reduced secretion |
Attenuation of Macrophage Apoptosis
Treatment with this compound has been reported to attenuate apoptosis in macrophages.[1] This is a significant finding as macrophage apoptosis plays a crucial role in the progression of inflammatory diseases.
Tubulin Acetylation
A hallmark of HDAC6 inhibition is the increased acetylation of α-tubulin. This compound treatment (10 µM) has been shown to induce the acetylation of cytoplasmic α-tubulin.[1] This provides evidence of its target engagement within the cell.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the context of this compound and other HDAC6 inhibitors.
HDAC Inhibition Assay (In Vitro)
This assay is used to determine the IC50 value of a compound against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC6, HDAC1, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (this compound or other inhibitors)
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the diluted compound to the wells of the 96-well plate.
-
Add the recombinant HDAC enzyme to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Read the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Macrophage Apoptosis Assay (Flow Cytometry)
This protocol describes a method to quantify apoptosis in macrophages treated with an HDAC6 inhibitor.
Materials:
-
Bone marrow-derived macrophages (BMMØs)
-
Cell culture medium
-
Test compound (this compound)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Culture BMMØs in 6-well plates to the desired confluency.
-
Treat the cells with different concentrations of the test compound for a specified duration (e.g., 24 hours).
-
In a positive control group, induce apoptosis using an appropriate agent.
-
Harvest the cells by gentle scraping or trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cytokine Release Assay (ELISA)
This protocol is for measuring the concentration of specific cytokines released by macrophages into the culture medium.
Materials:
-
Bone marrow-derived macrophages (BMMØs)
-
Cell culture medium
-
Lipopolysaccharide (LPS) to stimulate cytokine release
-
Test compound (this compound)
-
ELISA kit for the specific cytokine of interest (e.g., IL-6, TNFα)
Procedure:
-
Plate BMMØs in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatant.
Tubulin Acetylation Assay (Western Blot)
This method is used to detect the level of acetylated α-tubulin in cells following treatment with an HDAC6 inhibitor.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Cell culture medium
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture cells to the desired confluency and treat with the test compound for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of this compound.
Caption: Simplified signaling pathway of HDAC6 inhibition by this compound.
Caption: General experimental workflow for evaluating this compound activity.
Conclusion and Future Directions
The available data suggests that this compound is a potent and selective HDAC6 inhibitor with promising anti-inflammatory and apoptosis-modulating activities. However, the lack of independent, peer-reviewed studies makes it difficult to definitively assess the reproducibility of these findings. This guide provides a framework for such validation by presenting comparative data and detailed experimental protocols. Future research should focus on independently verifying the IC50 of this compound against a panel of HDAC isoforms and replicating the key cellular and in vivo experiments. Such studies are essential to solidify the scientific foundation for the potential therapeutic development of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. Selleck Chemical LLC Tubastatin A 50mg 1252003-15-8, Quantity: Each of | Fisher Scientific [fishersci.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rocilinostat (ACY-1215,Ricolinostat)|HDAC6 inhibitor|DC Chemicals [dcchemicals.com]
In Vivo Validation of Saha-OH (Vorinostat) Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of Saha-OH (Suberoylanilide Hydroxamic Acid, Vorinostat) with alternative treatments, supported by experimental data from preclinical studies. Vorinostat is a potent pan-histone deacetylase (HDAC) inhibitor, effective against a range of hematological and solid tumors.[1] This document summarizes key findings on its efficacy as a monotherapy and in combination with other anti-cancer agents, details the experimental protocols used in these studies, and visualizes the underlying molecular pathways and experimental workflows.
Monotherapy Efficacy of Vorinostat
Vorinostat has demonstrated significant anti-tumor activity as a single agent in various preclinical cancer models.
Epidermoid Squamous Cell Carcinoma
In a xenograft model using A431 epidermoid carcinoma cells, Vorinostat administration led to a significant arrest in tumor growth.[2]
Table 1: Vorinostat Monotherapy in an A431 Xenograft Model [2]
| Treatment Group | Dosage and Administration | Mean Tumor Volume (Day 21) | Statistical Significance (vs. Vehicle) |
| Vehicle (PBS) | Intraperitoneal (I.P.) | Not specified, growth observed | - |
| Vorinostat | 100 mg/kg, I.P., daily for 3 weeks | Growth arrest observed from day 10 | p=0.038 |
Uterine Sarcoma
In a uterine sarcoma xenograft model using MES-SA cells, Vorinostat treatment resulted in a substantial reduction in tumor growth.[3]
Table 2: Vorinostat Monotherapy in a Uterine Sarcoma Xenograft Model [3]
| Treatment Group | Dosage and Administration | Tumor Growth Reduction (vs. Placebo) | Key Observation |
| Placebo (HOP-β-CD) | Intraperitoneal (I.P.) | - | Palpable tumors |
| Vorinostat | 50 mg/kg/day, I.P., 5 days/week for 21 days | >50% | Pronounced activation of apoptosis |
Breast and Prostate Cancer Bone Metastases
Vorinostat has also been shown to reduce tumor growth at the site of bone metastasis in preclinical models of breast and prostate cancer.[4]
Table 3: Vorinostat Monotherapy in Bone Metastasis Models [4]
| Cancer Model | Cell Line | Treatment | Effect on Tumor Growth in Bone |
| Breast Cancer | MDA-MB-231 | Vorinostat | ~33% reduction |
| Prostate Cancer | PC3 | Vorinostat | ~33% reduction |
Combination Therapy
The efficacy of Vorinostat can be enhanced when used in combination with other chemotherapeutic agents.
Non-Small-Cell Lung Cancer (NSCLC)
In NSCLC models, Vorinostat has been shown to interact favorably with carboplatin and paclitaxel, leading to greater growth inhibition than chemotherapy alone.[5]
Table 4: Vorinostat in Combination with Chemotherapy for NSCLC (In Vitro) [5]
| Cell Line | Treatment | Growth Inhibition |
| A549 | 1 µM Vorinostat | 17% ± 7% |
| 128-88T | 1 µM Vorinostat | 28% ± 6% |
| Calu1 | 1 µM Vorinostat | 39% ± 8% |
| 201T | 1 µM Vorinostat | 41% ± 7% |
| 128-88T | 1 µM Vorinostat + Carboplatin/Paclitaxel | Synergistic increase in growth inhibition |
Ovarian Cancer
In an in vivo model of ovarian cancer, the combination of Vorinostat and paclitaxel showed superior efficacy compared to Vorinostat alone. However, the timing of administration of the two drugs can influence the outcome.[6]
Table 5: Vorinostat and Paclitaxel Combination in an Ovarian Cancer Mouse Model [6]
| Treatment Group | Outcome |
| Vehicle Control | Inferior to paclitaxel and combination groups |
| Vorinostat alone | Inferior to paclitaxel and combination groups |
| Paclitaxel alone | Superior to control and Vorinostat alone |
| Vorinostat + Paclitaxel (various sequences) | Superior to control and Vorinostat alone |
Metastatic Breast Cancer
A clinical study in metastatic breast cancer patients evaluated the combination of Vorinostat with paclitaxel and bevacizumab, showing a promising objective response rate.[7][8][9]
Table 6: Vorinostat, Paclitaxel, and Bevacizumab in Metastatic Breast Cancer [7][8][9]
| Patient Cohort | Treatment Regimen | Objective Response Rate |
| 44 patients at the Recommended Phase II Dose | Vorinostat (300 mg BID, days 1-3, 8-10, 15-17) + Paclitaxel (90 mg/m²) + Bevacizumab (10 mg/kg) every 28 days | 55% |
Comparison with Other HDAC Inhibitors
While extensive head-to-head in vivo comparative data is limited, some studies provide insights into the relative positioning of Vorinostat among other HDAC inhibitors.
Vorinostat vs. Romidepsin in Cutaneous T-cell Lymphoma (CTCL)
Both Vorinostat (a pan-HDAC inhibitor) and Romidepsin (a class I-specific HDAC inhibitor) are approved for the treatment of CTCL and show similar response rates.[10][11][12][13] The primary differences may lie in their toxicity profiles and their effects on specific HDAC isotypes.[10][11]
Mechanism of Action
Vorinostat functions as a pan-HDAC inhibitor, targeting class I, II, and IV histone deacetylases. This inhibition leads to the accumulation of acetylated histones and other non-histone proteins, resulting in the modulation of gene expression. The anti-tumor effects of Vorinostat are mediated through various mechanisms including:
-
Induction of Apoptosis: Vorinostat triggers programmed cell death in cancer cells.[2][3]
-
Cell Cycle Arrest: It can halt the proliferation of tumor cells.
-
Modulation of Signaling Pathways: Vorinostat has been shown to dampen the mTOR signaling pathway.[2]
Caption: Mechanism of Vorinostat's anti-tumor activity.
Experimental Protocols
This section provides an overview of the methodologies used in the cited in vivo studies.
General Xenograft Tumor Study Workflow
Caption: A typical workflow for xenograft studies.
Specific Protocols
-
Epidermoid Squamous Cell Carcinoma Model:
-
Animal Model: Highly immunosuppressed nu/nu mice.[2]
-
Cell Line: A431 human epidermoid carcinoma cells.[2]
-
Drug Administration: Vorinostat (100 mg/kg body weight) or vehicle (PBS) administered intraperitoneally daily for 3 weeks, starting 3 days after tumor cell inoculation.[2]
-
Endpoints: Tumor volume measurement and immunohistochemical analysis of excised tumors.[2]
-
-
Uterine Sarcoma Model:
-
Animal Model: Nude-Foxn1nu/nu mice.[3]
-
Cell Line: 5 x 10^6 MES-SA uterine sarcoma cells injected subcutaneously.[3]
-
Drug Administration: Treatment started 4 days after injection. Vorinostat (50 mg/kg/day) or placebo (HOP-β-CD) was injected for 5 consecutive days a week for a total of 21 days.[3]
-
Endpoints: Tumor weight and volume, and analysis of apoptosis in tumors.[3]
-
-
Breast and Prostate Cancer Bone Metastasis Model:
-
Ovarian Cancer Combination Therapy Model:
-
Animal Model: Mouse model (specific strain not detailed in abstract).[6]
-
Treatment: Treatments were given for 5 weeks and included vehicle control, paclitaxel, Vorinostat, Vorinostat followed by paclitaxel, paclitaxel followed by Vorinostat, and simultaneous administration.[6]
-
Endpoints: Survival, ascites, and tumor weight.[6]
-
References
- 1. Frontiers | Inhibition of histone deacetylases attenuates tumor progression and improves immunotherapy in breast cancer [frontiersin.org]
- 2. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat increases carboplatin and paclitaxel activity in non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo histone deacetylase inhibitor therapy with vorinostat and paclitaxel in ovarian cancer models: does timing matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Phase I–II study of vorinostat plus paclitaxel and bevacizumab in metastatic breast cancer: evidence for vorinostat-induced tubulin acetylation and Hsp90 inhibition in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I-II study of vorinostat plus paclitaxel and bevacizumab in metastatic breast cancer: evidence for vorinostat-induced tubulin acetylation and Hsp90 inhibition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Vorinostat and Romidepsin for the Treatment of Cutaneous T-Cell Lymphoma [uspharmacist.com]
- 12. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Vorinostat (Saha-OH): A Comparative Guide to Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vorinostat (Suberoylanilide Hydroxamic Acid, or SAHA), a pan-histone deacetylase (HDAC) inhibitor, against other epigenetic modifiers. The information presented is supported by experimental data to assist in the evaluation and selection of compounds for research and therapeutic development. Vorinostat is an FDA-approved drug for treating cutaneous T-cell lymphoma (CTCL) and is under investigation for a variety of other cancers and diseases.
Mechanism of Action: The Role of HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally repressing gene transcription. HDACs are often overexpressed in cancer cells, contributing to tumor growth.
Vorinostat functions as a broad-spectrum, or pan-HDAC inhibitor, targeting Class I and Class II HDACs. It binds to the zinc-containing active site of these enzymes, leading to the accumulation of acetylated histones and other proteins. This hyperacetylation results in the altered transcription of a small percentage of genes (2-5%) that regulate key cellular processes, including cell cycle arrest, differentiation, and apoptosis (programmed cell death).
Comparative Analysis of HDAC Inhibitors
Vorinostat is one of several HDAC inhibitors (HDACi) that have been developed. While many are "pan-inhibitors" like Vorinostat, others exhibit selectivity for specific HDAC classes or isoforms. This selectivity can influence their efficacy and side-effect profiles.
Quantitative Comparison
The following table summarizes key quantitative data for Vorinostat and other notable HDAC inhibitors in clinical development or use. IC50 values represent the concentration of the inhibitor required to reduce HDAC activity by 50% and are a measure of potency.
| Inhibitor | Chemical Class | Target HDACs | IC50 (Cell-Free Assay) | Approved Indications |
| Vorinostat (SAHA) | Hydroxamate | Pan-HDAC (Class I, II) | ~10-675 nM | Cutaneous T-cell Lymphoma (CTCL)[1][2] |
| Panobinostat (LBH589) | Hydroxamate | Pan-HDAC (Class I, II, IV) | ~5 nM | Multiple Myeloma[3][4] |
| Belinostat (PXD101) | Hydroxamate | Pan-HDAC | Micromolar range | Peripheral T-cell Lymphoma (PTCL)[3][5] |
| Romidepsin (FK228) | Cyclic Peptide | Class I selective (HDAC1/2) | ~1.2 nM (in HUT78 cells) | CTCL, PTCL[2][3] |
| Entinostat (MS-275) | Benzamide | Class I selective (HDAC1/3) | HDAC1: ~0.51 µM, HDAC3: ~1.7 µM | Under investigation for various cancers |
Note: IC50 values can vary significantly based on the assay conditions and cell lines used.
Key Findings from Comparative Studies:
-
Potency: Panobinostat is generally considered the most potent pan-HDAC inhibitor, demonstrating activity at nanomolar concentrations that are at least 10-fold lower than Vorinostat in some studies.[3][4] Romidepsin is also highly potent, particularly against Class I HDACs.[2]
-
Efficacy in Sarcoma: In a study on synovial sarcoma and chondrosarcoma cell lines, Panobinostat showed the lowest IC50 values (0.1 µM and 0.02 µM, respectively), followed by Belinostat and Vorinostat (8.6 µM and 2.0 µM, respectively), indicating higher potency for Panobinostat in these cancer types.[5]
-
Efficacy in Lung Cancer: A novel inhibitor, CG-745, demonstrated greater inhibition of cell viability and induction of apoptosis compared to Vorinostat in non-small cell lung cancer (NSCLC) cell lines.
Signaling Pathways and Cellular Effects
HDAC inhibitors, including Vorinostat, exert their anti-cancer effects through the modulation of multiple signaling pathways.
General Mechanism of Action
The primary mechanism involves the inhibition of HDAC enzymes, leading to histone hyperacetylation. This relaxes the chromatin structure, allowing transcription factors to access DNA and activate tumor suppressor genes that are otherwise silenced.
Caption: General mechanism of Vorinostat (this compound) action.
Induction of Apoptosis and Cell Cycle Arrest
Vorinostat treatment induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells. This is achieved by:
-
Upregulation of p21: A cyclin-dependent kinase inhibitor that halts the cell cycle, typically at the G1/S phase.
-
Downregulation of Cyclins: Reduces the levels of proteins like Cyclin D1 that promote cell cycle progression.
-
Activation of Caspases: Triggers the caspase cascade (e.g., Caspase-3, -8, -9), which executes the process of apoptosis.
Caption: Simplified signaling pathway for Vorinostat-induced cell cycle arrest and apoptosis.
Experimental Protocols
Reproducible experimental design is critical for comparing epigenetic modifiers. Below is a representative protocol for a common in vitro experiment.
In Vitro HDAC Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDACs from cellular extracts or purified enzymes and is used to determine the IC50 values of inhibitors.
Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine side chain. When an HDAC enzyme deacetylates the substrate, a developer enzyme (like trypsin) can cleave the deacetylated substrate, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The fluorescence intensity is directly proportional to the HDAC activity.
Materials:
-
HDAC Assay Buffer
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Source of HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC)
-
Test Inhibitors (e.g., Vorinostat) and Vehicle Control (e.g., DMSO)
-
Developer Solution (containing a protease like trypsin)
-
Stop Solution (e.g., a strong HDAC inhibitor like Trichostatin A)
-
96-well microplate (black, for fluorescence)
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., Vorinostat) and a reference inhibitor in HDAC Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to appropriate wells:
-
HDAC Assay Buffer
-
Test inhibitor dilutions or vehicle control
-
HDAC enzyme source (e.g., HeLa extract)
-
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction. Mix gently.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop and Develop: Add the Developer/Stop solution to each well. This halts the HDAC reaction and initiates the release of the fluorophore.
-
Second Incubation: Incubate at 37°C for 15-30 minutes to allow for fluorophore development.
-
Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (no enzyme control) from all readings. Plot the percentage of HDAC inhibition versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Experimental workflow for a fluorometric HDAC activity assay.
Conclusion
Vorinostat (this compound) is a foundational pan-HDAC inhibitor with proven clinical efficacy, particularly in CTCL.[1] However, the landscape of epigenetic modifiers is evolving rapidly. Comparative data shows that other inhibitors, such as Panobinostat, exhibit greater potency in certain contexts.[3] Furthermore, the development of isoform-selective inhibitors (e.g., Entinostat for HDAC1/3) represents a strategic shift towards minimizing off-target effects and potentially improving therapeutic outcomes. The choice of an epigenetic modifier for research or clinical development should be guided by comparative data on potency, selectivity, and the specific cellular context and signaling pathways relevant to the disease model under investigation.
References
- 1. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Anticancer Effects of Histone Deacetylase Inhibitors CG-745 and Suberoylanilide Hydroxamic Acid in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of anticancer effects of a novel histone deacetylase (HDAC) inhibitor CG200745 and SAHA in non-small lung cancer cells | European Respiratory Society [publications.ersnet.org]
- 4. Comparison of Anticancer Effects of Histone Deacetylase Inhibitors CG-745 and Suberoylanilide Hydroxamic Acid in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of Saha-OH
This document provides essential safety protocols and procedural guidance for the proper disposal and handling of Saha-OH, a selective HDAC6 inhibitor. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and environmental protection.
I. Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following safety measures is critical to minimize risk.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory to prevent exposure:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant protective gloves.[1]
-
Skin and Body Protection: Impervious clothing or lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used when engineering controls are insufficient, especially if dust or aerosols may be generated.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, holding eyelids apart. Remove contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin area with water. Remove contaminated clothing and shoes. Call a physician.[1]
-
Ingestion: If swallowed, call a poison center or physician. Rinse mouth with water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
Handling and Storage:
-
Handling: Avoid inhalation and contact with eyes and skin. Prevent the formation of dust and aerosols. Use only in well-ventilated areas with appropriate exhaust systems.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area. Store the powdered form at -20°C and solutions at -80°C.[1]
II. Quantitative Data and Chemical Properties
The following table summarizes key quantitative data for this compound and the related, well-known HDAC inhibitor SAHA (Vorinostat).
| Property | This compound | SAHA (Vorinostat) | Source |
| Molecular Weight | 294.35 g/mol | 264.32 g/mol | [1][2] |
| Molecular Formula | C₁₅H₂₂N₂O₄ | C₁₄H₂₀N₂O₃ | [1][2] |
| Primary Target | HDAC6 | Class I & II HDACs | [2][3] |
| IC₅₀ (HDAC6) | 23 nM | Not specified | [4][3] |
| IC₅₀ (HDAC1) | >260 nM (approx. 10x less potent than for HDAC6) | 10 nM | [4][3][5] |
| IC₅₀ (HDAC3) | >1000 nM (approx. 47x less potent than for HDAC6) | 20 nM | [3][5] |
| Storage (Solid) | -20°C | -20°C (desiccated) | [1][2] |
| Storage (Solution) | -80°C | -20°C | [1][2] |
| Solubility | No data available | DMSO (66 mg/ml), Ethanol (2 mg/ml) | [2] |
III. Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant."[1] This must be done in accordance with all applicable federal, state, and local regulations. The following workflow outlines the required steps.
References
Personal protective equipment for handling Saha-OH
Essential Safety and Handling Guide for Saha-OH
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. The following information is critical for ensuring laboratory safety and proper chemical management.
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, the following table summarizes its known hazard classifications and recommended safety measures.[1]
| Parameter | Value / Recommendation | Source |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4)[1] Acute aquatic toxicity (Category 1)[1] Chronic aquatic toxicity (Category 1)[1] | MSDS[1] |
| Hazard Statements | H302: Harmful if swallowed.[1] H410: Very toxic to aquatic life with long lasting effects.[1] | MSDS[1] |
| Primary Routes of Exposure | Ingestion, Inhalation, Skin and Eye Contact[1] | MSDS[1] |
| Recommended Storage | Store at -20°C (as powder) or -80°C (in solvent) in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources.[1] | MSDS[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
